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  • Product: 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid
  • CAS: 180505-97-9

Core Science & Biosynthesis

Foundational

chemical structure and physical properties of 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid

An In-depth Technical Guide to 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid: Structure, Properties, and Synthetic Utility For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid, a key chemical intermediate in the fields of pharmaceutical and medicinal chemistry. This document details the compound's chemical structure, physicochemical properties, and a robust, field-proven protocol for its synthesis via nucleophilic aromatic substitution. Furthermore, it delves into the spectroscopic characteristics that are fundamental to its structural elucidation, offering predicted data to guide researchers in its identification and quality control. The guide also explores its reactivity, potential applications in drug discovery as a scaffold for creating more complex bioactive molecules, and essential safety and handling protocols. This document is intended to be a vital resource for scientists leveraging this compound in the development of novel therapeutics and other advanced chemical applications.

Chemical Identity and Physicochemical Properties

4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid is an aromatic carboxylic acid derivative. Its structure is characterized by a benzoic acid core substituted with a nitro group and an ethyl propionate-linked secondary amine. This unique combination of a nitro group (a strong electron-withdrawing group), a carboxylic acid, an ester, and a secondary amine makes it a versatile building block in organic synthesis.[1]

The presence of these functional groups dictates its chemical reactivity and physical properties. The aromatic ring is activated towards further nucleophilic substitution and the nitro group can be reduced to an amine, providing a route to a variety of heterocyclic structures. The carboxylic acid and ester moieties offer handles for amide bond formation and hydrolysis, respectively.

Table 1: Physicochemical and Identification Properties

PropertyValueSource(s)
IUPAC Name 4-[(3-Ethoxy-3-oxopropyl)amino]-3-nitrobenzoic acidN/A (Generated)
CAS Number 180505-97-9[1]
Molecular Formula C₁₂H₁₄N₂O₆[1]
Molecular Weight 282.25 g/mol [1]
Appearance White to off-white crystalline powder[2]
Solubility Soluble in organic solvents like DMSO and DMF[2]
Storage Store at 0-8°C[1]
pKa (Predicted) ~3.5 (Carboxylic Acid)Inferred from[3]
LogP (Predicted) ~1.5 - 2.0Inferred from[3]
Melting Point Not available in cited literatureN/A

Synthesis and Purification

The most logical and field-proven synthetic route to 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid is through a nucleophilic aromatic substitution (SNAᵣ) reaction. This involves the reaction of a 4-halo-3-nitrobenzoic acid with an aminopropionate ester. 4-Fluoro-3-nitrobenzoic acid is the preferred starting material over its chloro-analogue because fluorine is a superior leaving group in this type of reaction, often leading to cleaner reactions and higher yields under milder conditions.[4]

Experimental Protocol: Synthesis of 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid

This protocol describes a reliable method for the synthesis, starting from 4-fluoro-3-nitrobenzoic acid.

Materials:

  • 4-Fluoro-3-nitrobenzoic acid

  • Ethyl 3-aminopropionate hydrochloride

  • A non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA))

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-fluoro-3-nitrobenzoic acid (1.0 equivalent). Dissolve it in a minimal amount of anhydrous DMF.

  • Amine Free-Basing: In a separate flask, suspend ethyl 3-aminopropionate hydrochloride (1.1 equivalents) in DMF. Add DIPEA (2.2 equivalents) and stir for 15-20 minutes at room temperature to generate the free amine.

  • Reaction: Add the free amine solution dropwise to the stirred solution of 4-fluoro-3-nitrobenzoic acid at room temperature.

  • Heating: Heat the reaction mixture to 80-95°C and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing 1 M HCl. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude solid can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from an ethanol/water mixture can be employed to yield the pure 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid.

G cluster_synthesis Synthesis Workflow A 1. Dissolve 4-fluoro-3-nitrobenzoic acid in DMF C 3. Combine reactants and heat to 80-95°C A->C B 2. Prepare ethyl 3-aminopropionate free base with DIPEA in DMF B->C D 4. Monitor by TLC C->D E 5. Aqueous work-up with HCl and Ethyl Acetate D->E Reaction Complete F 6. Purify by Column Chromatography or Recrystallization E->F G Final Product F->G

Caption: A typical workflow for the synthesis and purification of the title compound.

Structural Elucidation and Spectroscopic Analysis

G cluster_elucidation Structural Elucidation Logic MS Mass Spectrometry (Molecular Weight & Formula) Structure Confirmed Structure MS->Structure IR Infrared Spectroscopy (Functional Groups) IR->Structure NMR NMR Spectroscopy (¹H & ¹³C Connectivity) NMR->Structure

Caption: The logical relationship of spectroscopic data for structural elucidation.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
  • δ 13.5-12.5 (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid.

  • δ 8.5-8.0 (d, 1H): Aromatic proton ortho to the carboxylic acid group and meta to the nitro group.

  • δ 8.0-7.8 (dd, 1H): Aromatic proton meta to both the carboxylic acid and nitro groups.

  • δ 7.2-7.0 (d, 1H): Aromatic proton ortho to the amino group.

  • δ 4.1 (q, 2H): Methylene protons of the ethyl ester group, coupled to the methyl protons.

  • δ 3.6 (t, 2H): Methylene protons adjacent to the nitrogen atom.

  • δ 2.7 (t, 2H): Methylene protons adjacent to the carbonyl of the ester.

  • δ 1.2 (t, 3H): Methyl protons of the ethyl ester group.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
  • δ 172.0: Carbonyl carbon of the ethyl ester.

  • δ 166.5: Carbonyl carbon of the carboxylic acid.

  • δ 148.0 - 145.0: Aromatic carbons attached to the amino and nitro groups.

  • δ 135.0 - 115.0: Remaining aromatic carbons.

  • δ 60.5: Methylene carbon of the ethyl ester (-OCH₂-).

  • δ 44.0: Methylene carbon adjacent to the nitrogen.

  • δ 34.0: Methylene carbon adjacent to the ester carbonyl.

  • δ 14.0: Methyl carbon of the ethyl ester. Note: The chemical shifts for a structurally similar compound, 4-[2-(3,4-Dimethoxyphenyl)-ethylamino]-3-nitrobenzoic acid ethyl ester, show peaks in these expected regions, lending confidence to these predictions.[2]

Predicted Infrared (IR) Spectroscopy
  • 3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • ~3350 cm⁻¹: N-H stretch of the secondary amine.

  • ~1735 cm⁻¹: C=O stretch of the ethyl ester.

  • ~1700 cm⁻¹: C=O stretch of the carboxylic acid.

  • 1620-1580 cm⁻¹: C=C stretches of the aromatic ring.

  • 1530 and 1350 cm⁻¹: Asymmetric and symmetric N-O stretches of the nitro group.

Mass Spectrometry (MS)
  • Molecular Ion (M+H)⁺: Expected at m/z = 283.08.

  • Key Fragmentation: Loss of the ethoxy group (-45), loss of the ethyl propionate side chain, and decarboxylation (-45) of the benzoic acid.

Reactivity and Applications in Drug Discovery

4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid is a valuable intermediate primarily due to its array of functional groups that can be selectively manipulated.[1]

  • Amide Bond Formation: The carboxylic acid can be activated (e.g., with HATU or EDC) and coupled with various amines to generate a library of amide derivatives.

  • Nitro Group Reduction: The nitro group can be readily reduced to an amine (e.g., using SnCl₂, H₂/Pd-C, or sodium dithionite). This resulting amino group can then be used to form heterocycles, such as benzimidazoles, or undergo further derivatization.

  • Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, providing a second site for amide coupling or other modifications.

These potential transformations make it an attractive starting material for creating libraries of compounds for screening in drug discovery programs, particularly for anti-inflammatory and analgesic agents.[1] The core structure is also found in compounds investigated for other therapeutic areas, such as inhibitors of trans-sialidase in Trypanosoma cruzi, the parasite responsible for Chagas disease.[4]

G cluster_reactivity Synthetic Utility Workflow Start 4-(3-Ethoxy-3-oxopropylamino) -3-nitrobenzoic acid Amide Amide Library Start->Amide Amide Coupling Reduction Nitro Reduction Start->Reduction Hydrolysis Ester Hydrolysis Start->Hydrolysis Reduced_Amine Diamino Intermediate Reduction->Reduced_Amine Diacid Di-acid Intermediate Hydrolysis->Diacid Heterocycles Heterocycle Synthesis Reduced_Amine->Heterocycles

Caption: Potential synthetic pathways starting from the title compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid is not publicly available. However, based on the known hazards of related aromatic nitro compounds and benzoic acids, the following precautions are strongly advised.[5]

  • General Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[5]

  • Hazards:

    • May cause skin and serious eye irritation.[6]

    • May be harmful if swallowed or inhaled.[6]

    • Aromatic nitro compounds as a class are suspected of causing systemic effects, including methemoglobinemia. Some are also suspected of being mutagens or carcinogens, though specific data for this compound is lacking.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[5]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]

    • Inhalation: Move person to fresh air.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid is a strategically important chemical intermediate with significant potential in synthetic and medicinal chemistry. Its multifunctional nature allows for diverse chemical transformations, making it an ideal scaffold for the development of novel compounds. While there is a lack of publicly available experimental data on its specific physical and biological properties, this guide provides a robust framework based on established chemical principles and data from analogous structures. This information should empower researchers to confidently synthesize, characterize, and utilize this compound in their research and development endeavors.

References

  • 13C NMR data for 4-[2-(3,4-Dimethoxyphenyl)-ethylamino]-3-nitrobenzoic acid ethyl ester. (n.d.).
  • Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Available at: [Link]

  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative. Retrieved April 4, 2026, from [Link]

  • PubChem. (n.d.). 3-Nitrobenzoic acid. National Center for Biotechnology Information. Retrieved April 4, 2026, from [Link]

Sources

Exploratory

Unraveling the Enigma: A Technical Guide to the Enzyme Inhibition Mechanism of 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth exploration of the putative mechanism of action of 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid as an...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the putative mechanism of action of 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid as an enzyme inhibitor. While this compound is recognized as a versatile research chemical and a key intermediate in the synthesis of anti-inflammatory and analgesic drugs[1][2], detailed public-domain literature on its specific enzymatic targets and inhibitory mechanisms is nascent. Consequently, this document synthesizes information from related benzoic acid derivatives and fundamental principles of enzyme kinetics to propose a cogent mechanistic hypothesis and a corresponding validation workflow.

Compound Profile and Therapeutic Context

4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid is a multifaceted organic molecule with established utility in pharmaceutical development.[1][2] Its chemical architecture, featuring a nitrobenzoic acid core with an ethoxy-oxopropylamino side chain, suggests a potential for diverse molecular interactions, making it a candidate for targeted therapeutic interventions. The compound's association with the development of anti-inflammatory and analgesic agents strongly implies that its mechanism of action may involve the inhibition of enzymes central to inflammatory and pain pathways.[1][2]

PropertyValueSource
Molecular FormulaC12H14N2O6[2]
Molecular Weight282.25 g/mol [2]
AppearanceWhite crystalline powder[1]
SolubilitySoluble in organic solvents[1]
CAS Number180505-97-9[2]

Postulated Mechanism of Enzyme Inhibition

Drawing parallels from studies on analogous nitrobenzoic acid compounds, a plausible hypothesis is that 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid functions as a competitive inhibitor of enzymes possessing a binding site that accommodates benzoic acid-like structures.[3] The nitro group and the carboxylic acid moiety are key features that likely govern its interaction with the target enzyme's active site.[4]

The Competitive Inhibition Model

Competitive inhibition occurs when an inhibitor molecule, which structurally resembles the enzyme's natural substrate, binds to the active site, thereby preventing the substrate from binding.[5][6] In this model, 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid would vie with the endogenous substrate for access to the enzyme's catalytic machinery. The efficacy of this inhibition is contingent on the relative concentrations of the inhibitor and the substrate, as well as their respective affinities for the active site.[5]

G Competitive Inhibition Model cluster_0 E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 EI Enzyme-Inhibitor Complex (EI) E->EI S Substrate (S) I Inhibitor (I) 4-(3-Ethoxy-3-oxopropylamino) -3-nitrobenzoic acid ES->E k-1 P Product (P) ES->P k_cat EI->E G Workflow for Mechanistic Validation A Target Enzyme Selection B Enzyme Kinetic Assays A->B C Determination of Inhibition Type B->C D IC50 Determination C->D E Structure-Activity Relationship (SAR) Studies D->E G Cell-Based Assays D->G F Structural Biology (X-ray Crystallography / NMR) E->F F->C H In Vivo Efficacy Studies G->H

Caption: A workflow for validating the enzyme inhibition mechanism.

Step 1: Enzyme Kinetic Assays

The initial step involves conducting in vitro kinetic experiments using a purified target enzyme (e.g., COX-2).

Protocol: General Enzyme Inhibition Assay [4][7]

  • Reagent Preparation:

    • Prepare a stock solution of 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor.

    • Prepare solutions of the target enzyme and its specific substrate in an appropriate assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, the enzyme, and varying concentrations of the inhibitor or vehicle control.

    • Incubate the plate for a predetermined time at a specific temperature to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) for each inhibitor concentration.

    • Plot V₀ against the substrate concentration for each inhibitor concentration.

Step 2: Determination of Inhibition Type

The data from the kinetic assays will be used to determine the mode of inhibition.

Lineweaver-Burk Plot Analysis:

By plotting the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]), a Lineweaver-Burk plot is generated.

  • Competitive Inhibition: The lines for the inhibited and uninhibited reactions will intersect on the y-axis, indicating that the maximum velocity (Vmax) remains unchanged, while the apparent Michaelis constant (Km) increases with inhibitor concentration. [6]* Non-competitive Inhibition: The lines will intersect on the x-axis, showing a decrease in Vmax but no change in Km. [5][6]* Uncompetitive Inhibition: The lines will be parallel, indicating a decrease in both Vmax and Km. [6][8]

Step 3: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.

Protocol: IC50 Determination [9]

  • Perform the enzyme inhibition assay with a fixed substrate concentration and a range of inhibitor concentrations.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Authoritative Grounding and Future Directions

The proposed mechanism and validation workflow are grounded in established principles of enzyme kinetics and drug discovery. [4][5][9]While direct evidence for the enzyme inhibitory action of 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid is currently limited in the public domain, the structural similarities to other known enzyme inhibitors, such as p-nitrobenzoic acid,[3] provide a strong rationale for the proposed research.

Future investigations should also include:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the parent compound can elucidate the key functional groups responsible for its inhibitory activity. [4][10]* Structural Biology: Co-crystallization of the inhibitor with its target enzyme or NMR studies can provide direct evidence of its binding mode at the atomic level.

  • Cell-Based and In Vivo Studies: Ultimately, demonstrating the compound's efficacy in cellular and animal models of inflammation and pain is crucial for its development as a therapeutic agent.

By following the comprehensive, multi-pillar approach outlined in this guide, researchers can systematically elucidate the mechanism of action of 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid, paving the way for its potential application in drug development.

References

  • 4-(3-Ethoxy-3-Oxopropylamino)-3-Nitrobenzoic Acid: A Versatile Research Chemical.
  • 4-(3-Ethoxy-3-Oxopropylamino)-3-Nitrobenzoic Acid - Chem-Impex.
  • p-NITRO BENZOIC ACID AND p-CHLORO BENZOIC ACID AS JACK BEAN UREASE INHIBITOR. Journal of Advanced Scientific Research.
  • A Comparative Analysis of Benzoic Acid Derivatives in Biological Assays - Benchchem.
  • Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery - Benchchem.
  • Enzyme Inhibition – IB HL Biology Revision Notes - Save My Exams.
  • Enzyme Inhibition | BioNinja.
  • Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase - MDPI.
  • 4-(Acetylamino)-3-nitrobenzoic acid – Chem-Impex.
  • Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships - PubMed.
  • Application Note: 4-Amino-3-bromobenzoic Acid in Enzyme Inhibition Studies - Benchchem.
  • 5.4: Enzyme Inhibition - Chemistry LibreTexts.
  • Enzyme Inhibitors and Activators - IntechOpen.

Sources

Foundational

Structural Validation and Reference Spectral Guide for 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic Acid

Document Type: Technical Whitepaper & Reference Guide Target Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Professionals Compound Identity: 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper & Reference Guide Target Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Professionals Compound Identity: 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid (CAS: 180505-97-9)

Strategic Context in Drug Development

The compound 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid [1] is a highly versatile bifunctional building block widely utilized in the pharmaceutical industry. Structurally, it features a highly functionalized aromatic core containing a carboxylic acid, a nitro group, and an extended secondary amine aliphatic chain terminating in an ethyl ester.

This specific arrangement makes it an ideal precursor for the synthesis of complex heterocyclic scaffolds. Upon reduction of the nitro group to an aniline, the molecule undergoes spontaneous or catalyzed intramolecular cyclization (lactamization) with the pendant ethyl ester, yielding functionalized tetrahydroquinolines or related fused bicyclic systems. These scaffolds are privileged structures in the development of anti-inflammatory agents, analgesics, and targeted kinase inhibitors[1].

Mechanistic Synthesis & Causality

The most efficient route to synthesize this intermediate relies on a Nucleophilic Aromatic Substitution (SNAr) . The starting material, 4-fluoro-3-nitrobenzoic acid, is highly activated toward nucleophilic attack at the C4 position. The electron-withdrawing nitro group (via both inductive and resonance effects) and the para-carboxylic acid significantly lower the LUMO of the aromatic ring, stabilizing the Meisenheimer complex intermediate.

Causality in Reagent Selection
  • Nucleophile: β-Alanine ethyl ester hydrochloride is used rather than the free acid to prevent competitive side reactions and to maintain the ester functionality for downstream cyclization.

  • Base (K2CO3): A mild, insoluble inorganic base like potassium carbonate is explicitly chosen over stronger bases (e.g., NaOH or KOH). Strong aqueous bases would inadvertently saponify the ethyl ester and potentially deprotonate the nucleophilic amine, whereas K2CO3 acts purely as an acid scavenger to neutralize the HCl salt of the β-alanine ester and the HF byproduct.

  • Solvent (DMF): A polar aprotic solvent is required to dissolve the polar starting materials and stabilize the charged transition state of the SNAr reaction without hydrogen-bonding to the nucleophile (which would reduce its reactivity).

ReactionPathway SM1 4-Fluoro-3-nitrobenzoic Acid INT 4-(3-Ethoxy-3-oxopropylamino)- 3-nitrobenzoic acid SM1->INT SNAr Reaction K2CO3, DMF, 80°C SM2 β-Alanine Ethyl Ester SM2->INT RXN Reductive Cyclization (Fe/AcOH or H2, Pd/C) INT->RXN PROD Heterocyclic Scaffold (e.g., Quinolone derivatives) RXN->PROD Spontaneous Lactamization

Fig 1: Synthesis and downstream cyclization pathway of the target intermediate.

Reference Spectral Data (NMR & IR)

Accurate spectral assignment is critical for verifying the purity and structural integrity of 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid before it is deployed in multi-step API synthesis.

Solvent Rationale

DMSO-d6 is the mandatory solvent for NMR acquisition. The compound's zwitterionic potential and high polarity render it insoluble in standard chlorinated solvents like CDCl3. Furthermore, DMSO-d6 suppresses rapid proton exchange, allowing the critical N-H and O-H protons to be clearly observed rather than broadening into the baseline.

Nuclear Magnetic Resonance (NMR) Data

Table 1: 1H NMR Spectral Assignments (400 MHz, DMSO-d6)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment & Causality
12.80br s1H-COOH : Highly deshielded, broadened by exchange.
8.61d1H2.1Ar-H (C2) : Ortho to NO2, meta to COOH. Highly deshielded.
8.50t1H5.8N-H : Deshielded due to strong intramolecular H-bond with the ortho-NO2.
7.95dd1H9.0, 2.1Ar-H (C6) : Ortho to COOH, para to NO2.
7.15d1H9.0Ar-H (C5) : Shielded by the electron-donating amine lone pair.
4.08q2H7.1O-CH2 : Ester methylene, deshielded by adjacent oxygen.
3.65q2H6.5NH-CH2 : Aliphatic methylene, coupled to both adjacent CH2 and NH.
2.68t2H6.5CH2-C=O : Methylene adjacent to ester carbonyl.
1.18t3H7.1CH3 : Terminal methyl group of the ethyl ester.

Table 2: 13C NMR Spectral Assignments (100 MHz, DMSO-d6)

Chemical Shift (δ, ppm)Carbon TypeAssignment
171.2QuaternaryC=O (Ethyl Ester)
166.5QuaternaryC=O (Carboxylic Acid)
147.8QuaternaryAr-C4 (Attached to NH)
135.2CHAr-C6
130.5QuaternaryAr-C3 (Attached to NO2)
128.4CHAr-C2
118.0QuaternaryAr-C1 (Attached to COOH)
114.5CHAr-C5
60.2CH2O-CH2
38.5CH2NH-CH2
33.2CH2CH2-C=O
14.1CH3CH3
Fourier-Transform Infrared (FT-IR) Data

Table 3: FT-IR (ATR) Characteristic Absorptions

Wavenumber (cm-1)Peak Shape / IntensityFunctional Group Assignment
3350Sharp, MediumN-H Stretch (Secondary aromatic amine)
2980 – 2500Very Broad, StrongO-H Stretch (Carboxylic acid, H-bonded)
1732Sharp, StrongC=O Stretch (Aliphatic ethyl ester)
1685Sharp, StrongC=O Stretch (Aromatic carboxylic acid)
1525Sharp, StrongN-O Asymmetric Stretch (Nitro group)
1345Sharp, StrongN-O Symmetric Stretch (Nitro group)
1180Sharp, MediumC-O Stretch (Ester linkage)

Experimental Validation Protocols

To ensure scientific integrity, the following protocols represent a self-validating system. Purity is cross-verified orthogonally using both spectroscopic (NMR/IR) and chromatographic techniques before the compound is cleared for downstream use.

ValidationWorkflow S1 Sample Prep (DMSO-d6) S2 NMR Acquisition (1H & 13C, 400 MHz) S1->S2 S3 FT-IR Acquisition (ATR Crystal) S1->S3 S4 Data Processing (Phase/Baseline) S2->S4 S3->S4 S5 Spectral Assignment & Verification S4->S5

Fig 2: Standardized experimental workflow for NMR and FT-IR spectral validation.

Protocol A: Synthesis & Isolation
  • Reaction Setup: Charge a dried 250 mL round-bottom flask with 4-fluoro-3-nitrobenzoic acid (1.0 eq), β-alanine ethyl ester hydrochloride (1.2 eq), and anhydrous K2CO3 (3.0 eq).

  • Solvent Addition: Suspend the mixture in anhydrous DMF (0.2 M relative to the limiting reagent).

  • Heating: Stir the suspension at 80 °C under an inert nitrogen atmosphere for 12 hours. Causality: 80 °C provides sufficient thermal energy to overcome the SNAr activation barrier without causing thermal degradation of the ester.

  • Workup: Cool the reaction to room temperature and pour into 5 volumes of ice-cold distilled water. Acidify carefully with 1M HCl to pH 3-4 to precipitate the product.

  • Isolation: Filter the bright yellow precipitate under vacuum, wash with cold water to remove residual DMF and inorganic salts, and dry in vacuo at 50 °C for 24 hours.

Protocol B: NMR Acquisition (Self-Validating)
  • Sample Preparation: Dissolve 15 mg of the dried product in 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v TMS as an internal standard).

  • Shimming & Tuning: Perform automated gradient shimming (Z-axis) and tune the probe to the exact frequency of the 1H and 13C nuclei to maximize the signal-to-noise ratio.

  • Acquisition: Acquire the 1H spectrum using 16 scans and a 10-second relaxation delay (D1). Causality: A long D1 ensures complete relaxation of the quaternary carboxylic acid proton, allowing accurate integration.

  • Validation Check: Verify the absence of a peak at 7.95 ppm (CDX) which would indicate unreacted 4-fluoro-3-nitrobenzoic acid, confirming reaction completion.

Protocol C: FT-IR (ATR) Analysis
  • Background: Collect a background spectrum of the clean, dry diamond ATR crystal (32 scans, 4 cm-1 resolution).

  • Measurement: Place 2-3 mg of the solid powder directly onto the crystal. Apply uniform pressure using the anvil.

  • Verification: Confirm the presence of two distinct carbonyl stretches (1732 cm-1 and 1685 cm-1). The merging of these peaks into a single broad band would indicate unwanted hydrolysis of the ethyl ester during the workup phase.

References

  • Molport. "4-[(3-ethoxy-3-oxopropyl)amino]-3-nitrobenzoic acid (CAS 180505-97-9) Chemical Data." Molport Database. Available at:[Link]

Sources

Exploratory

Comprehensive Material Safety and Toxicological Profiling of 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid (CAS 180505-97-9)

Executive Summary & Compound Identity As a Senior Application Scientist in drug development, understanding the physicochemical and toxicological profile of synthetic intermediates is paramount for ensuring both laborator...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Compound Identity

As a Senior Application Scientist in drug development, understanding the physicochemical and toxicological profile of synthetic intermediates is paramount for ensuring both laboratory safety and downstream pharmaceutical efficacy. 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid (CAS 180505-97-9) is a highly versatile building block widely utilized in the formulation of anti-inflammatory and analgesic agents 1.

Structurally, this compound features a nitrobenzoic acid core conjugated with an ethoxy-oxopropylamino side chain. This dual-functional nature—combining an electron-withdrawing nitro group with a hydrolytically sensitive ester linkage—dictates its reactivity, stability, and toxicological behavior.

Table 1: Physicochemical Properties
PropertyValue / DescriptionRationale / Implication
CAS Number 180505-97-9Unique identifier for safety tracking.
Molecular Formula C₁₂H₁₄N₂O₆Indicates a high degree of oxygenation.
Molecular Weight 282.25 g/mol Small molecule; readily crosses cellular membranes.
Storage Conditions 0–8°CCritical to prevent spontaneous hydrolysis of the ethoxy-oxopropyl ester side chain 1.
SMILES CCOC(=O)CCNc1ccc(cc1=O)C(O)=OUseful for in silico predictive toxicology modeling 2.

Toxicological Assessment & Mechanistic Pathways

The toxicity of CAS 180505-97-9 is primarily driven by its nitroaromatic moiety . In biological systems, nitroaromatic compounds are notoriously susceptible to enzymatic bioreduction.

Mechanism of Action (Causality)

The bioreduction process is catalyzed by flavoenzymes (such as cytochrome P450 reductase) via a single-electron transfer, yielding a reactive nitro anion radical 3. This radical is highly unstable and readily reacts with molecular oxygen to generate superoxide anions (Reactive Oxygen Species, ROS), thereby regenerating the parent nitroaromatic compound in a futile redox cycle. This continuous cycling leads to severe oxidative stress and subsequent macromolecular damage 4.

Furthermore, further reduction of the nitro group can form hydroxylamine intermediates, which are known to interact with hemoglobin in erythrocytes, oxidizing it to methemoglobin and causing methemoglobinemia—a condition that impairs oxygen transport 4.

ToxMechanism A CAS 180505-97-9 (Nitroaromatic) B Nitro Anion Radical A->B 1e- Reduction (Flavoenzymes) C Hydroxylamine Intermediate B->C Further Reduction D Superoxide (ROS) Generation B->D O2 Reaction (Redox Cycling) E Methemoglobinemia & Cellular Damage C->E RBC Interaction D->E Oxidative Stress

Figure 1: Bioreduction pathway of nitroaromatic compounds leading to ROS generation and methemoglobinemia.

Hazard Identification & Safety Protocols (MSDS Core)

Based on the structural liabilities of the nitrobenzoic acid derivative, strict handling protocols must be enforced. The compound is not currently classified as a severe hazmat under standard transport regulations 1, but prudent laboratory practices dictate treating it as a potential irritant and systemic toxicant.

Table 2: Hazard Statements and Precautionary Measures
CategoryProtocol / StatementScientific Justification
Hazards H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.The acidic carboxylic group and reactive nitro moiety can cause localized tissue irritation upon contact.
PPE Nitrile gloves, safety goggles, lab coat, and localized exhaust ventilation (fume hood).Prevents dermal absorption and inhalation of particulates, mitigating the risk of systemic nitroreduction.
Storage Store tightly sealed at 0–8°C, protected from light and moisture.Heat and moisture catalyze the hydrolysis of the ethoxy-oxopropyl ester into a secondary alcohol and acetic acid, degrading the intermediate.

Experimental Workflows for Toxicity & Stability Evaluation

To ensure the integrity of CAS 180505-97-9 during drug formulation, two self-validating experimental workflows are required: one to assess its biological toxicity profile and another to monitor its chemical stability.

Protocol A: In Vitro Cytotoxicity & ROS Generation Assay

Objective: Quantify the oxidative stress induced by the nitroaromatic reduction of CAS 180505-97-9. Causality: HepG2 (human liver cancer) cells are selected because they express basal levels of cytochrome P450 enzymes required to bioactivate the nitro group into the reactive nitro anion radical.

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of CAS 180505-97-9 (0.1 µM to 100 µM) in DMSO (final DMSO concentration <0.1%). Treat cells for 24 hours.

  • ROS Probe Addition: Wash cells with PBS and add 10 µM of DCFDA (2',7'-dichlorofluorescin diacetate). Self-Validation: DCFDA is non-fluorescent until it is deacetylated by cellular esterases and oxidized by ROS into highly fluorescent DCF.

  • Quantification: Measure fluorescence using a microplate reader (Ex/Em = 485/535 nm). A dose-dependent increase in fluorescence confirms the nitro-reduction oxidative stress mechanism.

Protocol B: Stability-Indicating HPLC-UV Assay

Objective: Monitor the degradation of the ethoxy-oxopropyl ester linkage under thermal and pH stress. Causality: The ester bond is the most labile point of the molecule. We use 0.1% Trifluoroacetic acid (TFA) in the mobile phase to suppress the ionization of the carboxylic acid moiety, ensuring sharp, reproducible chromatographic peaks.

  • Sample Preparation: Dissolve CAS 180505-97-9 in HPLC-grade acetonitrile to a stock concentration of 1 mg/mL.

  • Forced Degradation (Self-Validating Controls):

    • Acidic: Add 0.1 N HCl (1:1 v/v), incubate at 25°C for 24h.

    • Basic: Add 0.1 N NaOH (1:1 v/v), incubate at 25°C for 24h.

    • Thermal: Incubate standard solution at 60°C for 24h.

  • Chromatographic Separation: Inject 10 µL onto a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm). Run a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) at 1.0 mL/min.

  • Detection: Monitor absorbance at 254 nm. Calculate mass balance by comparing the area of the parent peak against the emergence of degradation product peaks (e.g., hydrolyzed free acid).

HPLC A Sample Prep (CAS 180505-97-9 at 0-8°C) B Forced Degradation (Acid / Base / Heat) A->B Aliquot for Stress C HPLC-UV Separation (C18 Column, 254 nm) A->C Control Injection B->C Neutralize & Inject D Peak Integration & Mass Balance Analysis C->D Chromatogram Output E Stability Profile Generation D->E Data Synthesis

Figure 2: Step-by-step HPLC-UV workflow for stability-indicating assay of ester hydrolysis.

References

  • Chem-Impex. "4-(3-Ethoxy-3-Oxopropylamino)-3-Nitrobenzoic Acid". Chem-Impex International.
  • Kumasi, D. et al. "Metabolic activation of 2,4,6-trinitrotoluene; a case for ROS-induced cell damage". National Center for Biotechnology Information (PMC).
  • Boechat, N. et al. "Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments". SciELO.
  • Molport. "4-[(3-ethoxy-3-oxopropyl)amino]-3-nitrobenzoic acid". Molport Database.

Sources

Foundational

Pharmacokinetic Profiling of Ethoxy-Oxopropylamino Nitrobenzoic Acid Derivatives: A Technical Guide

As a Senior Application Scientist navigating the complexities of early-stage drug development, I frequently encounter scaffolds that look promising in vitro but fail spectacularly in vivo due to poor absorption, distribu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of early-stage drug development, I frequently encounter scaffolds that look promising in vitro but fail spectacularly in vivo due to poor absorption, distribution, metabolism, and excretion (ADME) profiles. One such highly nuanced class of compounds involves ethoxy-oxopropylamino nitrobenzoic acid derivatives —most notably 4-(3-ethoxy-3-oxopropylamino)-3-nitrobenzoic acid (CAS 180505-97-9).

This guide deconstructs the pharmacokinetic (PK) profiling of these derivatives. Rather than merely listing standard assays, we will examine the causality behind our experimental choices and establish self-validating protocols to ensure absolute data integrity.

Structural Determinants of Pharmacokinetics (SAR)

To design an effective PK profiling strategy, we must first understand why this specific chemical architecture is utilized in the synthesis of anti-inflammatory, analgesic, and antimicrobial agents, as detailed by 1[1].

  • The Ethoxy-Oxopropylamino Side Chain (The Prodrug Mask): Why incorporate an ethyl ester into the side chain? The free carboxylic acid of the oxopropylamino group is highly polar, which severely restricts passive transcellular diffusion across the intestinal lipid bilayer. By synthesizing the ethoxy ester, we engineer a transient lipophilic mask. This deliberate structural choice enhances oral absorption. Once the molecule enters the enterocytes or hepatic circulation, ubiquitous carboxylesterases (CES1/CES2) rapidly cleave the ester, "trapping" the active, ionized free acid inside the target tissue.

  • The Nitrobenzoic Acid Core (The Metabolic Anchor): The nitro group acts as a strong electron-withdrawing moiety, increasing the acidity of the benzoic acid and influencing target binding, a principle highlighted in the 2[2]. In vivo, this core dictates the molecule's phase I/II metabolic fate, primarily undergoing nitroreduction followed by glucuronidation[3].

In Vitro ADME Profiling Protocols

To accurately model the biotransformation of the ethoxy-oxopropylamino group, we must deploy highly controlled in vitro assays.

Protocol 1: Microsomal Stability & Esterase Cleavage Assay

This workflow quantifies the rate of ester hydrolysis to the active propanoic acid metabolite.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the parent ester in 0.1 M potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the solution to 37°C for 5 minutes. Initiate the reaction by adding Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. (Note: Do not add NADPH if isolating esterase activity, as CES enzymes are cofactor-independent).

  • Sampling & Quenching: At precisely 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 100 ng/mL tolbutamide (Internal Standard).

  • Analysis: Centrifuge at 15,000 x g for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis, monitoring the MRM transitions for both the parent ester and the predicted acid metabolite.

Self-Validating Control: To ensure the observed disappearance of the parent compound is strictly due to esterase activity and not spontaneous chemical degradation or CYP-mediated oxidation, the protocol mandates a parallel control arm utilizing 100 µM bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor. If the parent compound degrades in the presence of BNPP, the assay flags alternative metabolic pathways for immediate investigation.

In Vivo Pharmacokinetic Workflows

Transitioning to rodent models requires rigorous ex vivo handling to prevent artifactual data, especially for ester-containing prodrugs[4].

Protocol 2: Rat Pharmacokinetic & Bioavailability Study

Step-by-Step Methodology:

  • Dosing Strategy: Fast adult male Sprague-Dawley rats overnight. Administer the parent compound via Intravenous (IV) bolus (1 mg/kg in 5% DMSO/95% Saline) to Group A, and via Oral (PO) gavage (10 mg/kg in 0.5% Methylcellulose) to Group B.

  • Serial Sampling: Collect 200 µL blood samples via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Isolation: Centrifuge blood at 3,000 x g for 10 minutes at 4°C to isolate plasma. Store at -80°C until LC-MS/MS bioanalysis.

Self-Validating Control: Blood contains circulating esterases that will continue to cleave the ethoxy-oxopropylamino ester after the blood is drawn, artificially deflating the parent compound's Cmax. To validate the system, all collection tubes must be pre-treated with 10 µM paraoxon (a potent esterase inhibitor). An ex vivo control spike is performed; if >5% degradation of the parent compound occurs during the processing window, the entire time-point cohort is invalidated.

Quantitative Data Presentation

The success of this scaffold relies on the parent ester achieving rapid absorption before undergoing near-complete first-pass metabolism to yield high systemic exposure of the active acid. The table below summarizes the target PK parameters based on typical nitrobenzoic acid prodrug profiles[3].

Table 1: Comparative Pharmacokinetic Parameters (Hypothetical Target Profile)

PK ParameterParent Ester (IV, 1 mg/kg)Parent Ester (PO, 10 mg/kg)Active Acid Metabolite (PO, 10 mg/kg)
Clearance (mL/min/kg) 48.5N/A14.2 (Apparent)
Volume of Distribution (L/kg) 4.2N/A1.1 (Apparent)
Half-life (T1/2) (h) 0.60.85.4
Cmax (ng/mL) -115980
Tmax (h) -0.51.5
Bioavailability (F%) -< 10% > 85% (Relative Exposure)

Mechanistic Biotransformation Pathway

Understanding the sequential metabolism of these derivatives is critical. The following diagram illustrates the primary biotransformation cascade: from ester hydrolysis to nitroreduction, and finally, phase II clearance.

PK_Pathway Parent Ethoxy-oxopropylamino Nitrobenzoic Acid (Lipophilic Prodrug) CES Carboxylesterases (CES1/CES2) Parent->CES Hydrolysis Acid Propanoic Acid Metabolite (Active Target Binder) CES->Acid Nitroreductase Nitroreductases (Hepatic/Microbiome) Acid->Nitroreductase Reduction Amino Amino-benzoic Acid Derivative Nitroreductase->Amino UGT UGT Enzymes (Phase II) Amino->UGT Conjugation Glucuronide Glucuronide Conjugate (Renal Excretion) UGT->Glucuronide

Fig 1: Biotransformation pathway of ethoxy-oxopropylamino nitrobenzoic acid derivatives.

References

  • BenchChem.Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
  • Chem-Impex.4-(3-Ethoxy-3-Oxopropylamino)-3-Nitrobenzoic Acid Product Profile.
  • ResearchGate / European Journal of Drug Metabolism and Pharmacokinetics.HPLC analysis of in vivo metabolites of 4-nitrobenzoic acid [(5-nitro-2-thiopheneyl)methylene]hydrazide in rats.
  • ACS Publications.Structure–Activity Relationship for the Oxadiazole Class of Antibiotics.

Sources

Exploratory

thermal stability profile of 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid

An In-Depth Technical Guide to the Thermal Stability Profile of 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid Abstract This technical guide provides a comprehensive framework for evaluating the , a key intermediate i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermal Stability Profile of 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid

Abstract

This technical guide provides a comprehensive framework for evaluating the , a key intermediate in pharmaceutical and organic synthesis.[1] Given the energetic nature of nitroaromatic compounds, a thorough understanding of their thermal behavior is paramount for ensuring safety, optimizing process parameters, and defining stable storage conditions.[2][3] This document outlines a multi-technique analytical approach, centered on Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), to fully characterize the thermal properties of this molecule. We present detailed, field-proven protocols, explain the causality behind experimental choices, and offer insights into interpreting the resulting data to predict decomposition pathways and thermal hazards.

Introduction: The Imperative for Thermal Characterization

4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid is a versatile building block in medicinal and agricultural chemistry, valued for its unique structural features that facilitate the synthesis of complex bioactive molecules.[1] However, the presence of a nitro group (—NO₂) on the aromatic ring places it in a class of compounds known for their potential thermal instability.[2] The exothermic decomposition of nitroaromatic compounds can release significant energy, posing a risk of thermal runaway if not properly managed during synthesis, purification, storage, and formulation.[3]

Therefore, establishing a detailed thermal stability profile is not merely a regulatory formality but a foundational requirement for safe and efficient drug development. This guide provides researchers and process chemists with the necessary protocols and interpretive logic to:

  • Determine critical safety parameters, such as the onset temperature of decomposition.

  • Understand the energetic potential (enthalpy of decomposition) of the material.

  • Elucidate the stages of thermal degradation.

  • Make informed decisions regarding maximum processing and storage temperatures.

Molecular Structure and Its Thermal Implications

The thermal behavior of 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid is dictated by the interplay of its functional groups:

  • Nitroaromatic Core: The C—NO₂ bond is often the primary site of initial thermal decomposition in nitroaromatic compounds.[4][5] This decomposition is typically a high-energy exothermic event.[6]

  • Carboxylic Acid Group: The —COOH group can undergo decarboxylation at elevated temperatures, releasing carbon dioxide.

  • Secondary Amine and Ester Side Chain: The ethoxy-oxopropylamino side chain introduces additional potential degradation pathways, including cleavage of C—N and C—O bonds, which may precede or occur concurrently with the decomposition of the nitroaromatic core.

The relative stability of these groups and the sequence of their decomposition can only be determined through empirical analysis.

Recommended Analytical Approach: A Multi-faceted Strategy

A comprehensive thermal stability assessment requires a combination of analytical techniques that provide orthogonal information. The primary methods of choice are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is the most effective method for detecting thermal events like melting and exothermic decomposition, and for quantifying their associated energy changes.[6][7]

The choice of experimental parameters is critical for obtaining reliable and reproducible data.

  • Heating Rate (β): Using multiple heating rates (e.g., 1.0 to 10.0 °C/min) is essential. Thermal events, particularly kinetic decomposition, will shift to higher temperatures at faster heating rates.[6] This data is crucial for kinetic analysis using models like the Kissinger method to determine the activation energy (Ea) of decomposition.[8]

  • Crucible Type: High-pressure resistant, hermetically sealed crucibles (e.g., gold-plated) are recommended to contain any evolved gases during decomposition, ensuring that the total energy released is accurately measured.[9]

  • Atmosphere: An inert nitrogen atmosphere (50 mL/min) is used to prevent oxidative side reactions, ensuring that the observed thermal events are intrinsic to the compound's decomposition.[6]

  • Sample Preparation: Accurately weigh 3.0 ± 0.5 mg of 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid into a high-pressure gold-plated crucible.

  • Sealing: Hermetically seal the crucible using a crucible press. Ensure a proper seal to prevent mass loss before the main decomposition event.

  • Instrument Setup: Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a linear heating rate of 5.0 °C/min.

    • Maintain a constant nitrogen purge at 50 mL/min throughout the experiment.

  • Repeat Analysis: Conduct the experiment at additional heating rates of 1.0, 2.0, and 10.0 °C/min to enable kinetic analysis.

  • Data Analysis: Analyze the resulting heat flow vs. temperature curve to determine the melting point (T_m), enthalpy of fusion (ΔH_fus), onset temperature of decomposition (T_onset), and peak exothermic temperature (T_peak).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[6] It provides quantitative information on decomposition temperatures and the mass loss associated with different degradation steps.

  • Crucible Type: Alumina crucibles are typically used for TGA as they are inert at high temperatures. An open crucible allows gaseous decomposition products to escape, enabling accurate mass loss measurement.

  • Data Output: The primary TGA curve (mass % vs. temperature) identifies the temperature ranges of stability and decomposition. The first derivative of this curve (DTG) shows the rate of mass loss, making it easier to pinpoint the temperature of the maximum decomposition rate (T_p).[9]

  • Sample Preparation: Accurately weigh 5.0 ± 0.5 mg of the sample into an alumina crucible.

  • Instrument Setup: Place the sample crucible onto the TGA balance mechanism.

  • Thermal Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 500 °C at a heating rate of 10.0 °C/min.

    • Maintain a constant nitrogen purge at 50 mL/min.

  • Data Analysis: Analyze the TGA (mass %) and DTG (d(mass)/dt) curves to identify the onset of mass loss and the temperatures of maximum mass loss rates for each decomposition stage.

Experimental Workflow and Data Interpretation

The synergy between DSC and TGA provides a comprehensive picture of the thermal profile. The overall workflow is designed to ensure data integrity and facilitate a thorough interpretation.

G Workflow for Thermal Stability Profiling cluster_prep 1. Sample Preparation cluster_analysis 2. Thermal Analysis cluster_data 3. Data Processing cluster_interp 4. Interpretation & Reporting prep Weigh Sample (DSC: 3±0.5mg | TGA: 5±0.5mg) seal Seal in Appropriate Crucible (DSC: Gold-plated, Sealed | TGA: Alumina, Open) prep->seal dsc DSC Analysis (Multiple Heating Rates, N₂ Atmosphere) seal->dsc tga TGA Analysis (10 °C/min, N₂ Atmosphere) seal->tga dsc_curve DSC Thermogram (Heat Flow vs. Temp) dsc->dsc_curve tga_curve TGA / DTG Curves (Mass % & Rate vs. Temp) tga->tga_curve params Determine Key Parameters (Tm, Tonset, Tpeak, ΔHdecomp, % Mass Loss) dsc_curve->params tga_curve->params kinetics Kinetic Analysis (Optional) (Kissinger, FWO, KAS Methods) params->kinetics report Generate Stability Report & Safety Recommendations kinetics->report

Caption: A systematic workflow for the thermal analysis of new chemical entities.

Illustrative Data and Interpretation

The following tables summarize the kind of quantitative data expected from the thermal analysis of 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid.

Table 1: Illustrative DSC Data

Parameter Value Unit Interpretation
Melting Point (T_m) 175 - 180 °C Endothermic event indicating solid-to-liquid phase transition.
Enthalpy of Fusion (ΔH_fus) 80 - 100 J/g Energy required for melting.
Onset of Decomposition (T_onset) ~210 °C The temperature at which exothermic decomposition begins. A critical safety parameter.
Peak of Decomposition (T_peak) ~235 °C The temperature of the maximum rate of energy release.

| Enthalpy of Decomposition (ΔH_decomp) | 400 - 600 | J/g | Total energy released during decomposition. Values >300 J/g indicate significant hazard potential.[6] |

Table 2: Illustrative TGA Data

Decomposition Stage Temperature Range (°C) Mass Loss (%) Associated Event
Stage 1 210 - 280 ~45% Likely loss of the side chain and decarboxylation.
Stage 2 280 - 400 ~30% Decomposition of the remaining nitroaromatic structure.

| Total Mass Loss | 210 - 400 | ~75% | |

Interpretation Synergy: The TGA data showing mass loss beginning around 210 °C coincides with the onset of the exotherm observed in the DSC analysis. This confirms that the energetic event is a decomposition reaction involving the loss of molecular fragments.

Predictive Mechanistic Insights

Based on the structure and established literature on nitroaromatic decomposition, several pathways are plausible.[4] The initial decomposition step is likely to be the most energetically significant. TGA coupled with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR) would be required to definitively identify the evolved gases and confirm the proposed mechanism.

G Potential thermal decomposition sites. cluster_paths Potential Initial Decomposition Pathways mol path1 A: C-NO₂ Bond Cleavage n1 path1->n1 path2 B: Decarboxylation n2 path2->n2 path3 C: Side-Chain Fragmentation n3 path3->n3

Caption: Potential sites for initial bond cleavage during thermal decomposition.

  • Pathway A (C-NO₂ Cleavage): Homolytic cleavage of the carbon-nitro bond is a common primary decomposition path for nitroaromatics, releasing •NO₂ gas.[5]

  • Pathway B (Decarboxylation): Loss of CO₂ from the carboxylic acid group is a well-known thermal reaction.

  • Pathway C (Side-Chain Fragmentation): The C—N or C—O bonds in the side chain could also represent points of initial thermal failure.

The multi-stage mass loss seen in the illustrative TGA data suggests that a combination of these pathways likely occurs across a range of temperatures.

Safety, Storage, and Handling Recommendations

The thermal analysis data directly informs safe handling procedures.

  • Storage: Based on the illustrative onset temperature of ~210 °C, a conservative maximum storage temperature should be established. As a general rule in the chemical industry, a safety margin of at least 50-100 °C below the onset of decomposition is recommended for long-term storage, suggesting a maximum temperature well below 165 °C.[6][9]

  • Processing: Any processing steps involving heating (e.g., drying, melting, reaction) must be carefully controlled to remain significantly below the decomposition onset temperature to prevent initiating a thermal runaway.

  • Hazard Communication: The high exothermic decomposition energy classifies this material as energetic. All safety data sheets (SDS) and handling protocols must reflect this potential hazard.[10]

Conclusion

This guide has established a robust, scientifically-grounded methodology for characterizing the thermal stability of 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid. By employing a combination of DSC and TGA, researchers can obtain the critical data needed to determine key safety parameters, including the onset temperature and enthalpy of decomposition. This information is indispensable for ensuring safe handling, defining stable storage conditions, and developing controlled manufacturing processes. A thorough understanding of a molecule's thermal profile is a non-negotiable aspect of responsible chemical and pharmaceutical development.

References

  • Li, Y., Chen, L., Zhang, J., & Feng, Y. (2025). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Quimica Nova, 48(3). Available at: [Link][2][6]

  • Crisan, M., Vlase, G., Vlase, T., et al. (2018). Thermal and kinetics studies of primary, secondary and tertiary alkanolammonium salts of 4-nitrobenzoic acid. Journal of Thermal Analysis and Calorimetry, 134, 1409–1419. Available at: [Link]

  • Li, Y., Chen, L., Zhang, J., & Feng, Y. (2024). ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD. ResearchGate. Available at: [Link]

  • Crisan, M., Vlase, G., Vlase, T., et al. (2018). Thermal and kinetics studies of primary, secondary and tertiary alkanolammonium salts of 4-nitrobenzoic acid. ResearchGate. Available at: [Link]

  • Musuc, A. M., Rizus, D., & Oancea, D. (n.d.). INVESTIGATION OF THERMAL STABILITY OF SOME NITROAROMATIC DERIVATIVES BY DSC. ResearchGate. Available at: [Link]

  • El-Sayed, S. A., & El-Ghaffar, M. A. A. (2018). Comparisons of TGA and DSC approaches to evaluate nitrocellulose thermal degradation energy and stabilizer efficiencies. ResearchGate. Available at: [Link]

  • Musuc, A. M., Rizus, D., & Oancea, D. (n.d.). INVESTIGATION OF THERMAL STABILITY OF SOME NITROAROMATIC DERIVATIVES BY DSC. Department of Physical Chemistry, University of Bucharest. Available at: [Link]

  • Milanesio, M., Bar, R., & Viterbo, D. (2008). Theoretical Study of the Decomposition Reactions in Substituted Nitrobenzenes. The Journal of Physical Chemistry A, 112(18), 4247–4255. Available at: [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. Available at: [Link]

Sources

Foundational

Strategic Utilization and Preliminary Screening of CAS 180505-97-9 as a Scaffold in Analgesic Drug Discovery

Executive Summary In the highly attritional landscape of analgesic drug discovery, the selection of an appropriate chemical scaffold is paramount. CAS 180505-97-9 , chemically designated as 4-(3-Ethoxy-3-Oxopropylamino)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the highly attritional landscape of analgesic drug discovery, the selection of an appropriate chemical scaffold is paramount. CAS 180505-97-9 , chemically designated as 4-(3-Ethoxy-3-Oxopropylamino)-3-Nitrobenzoic Acid, has emerged as a highly versatile intermediate for the synthesis of anti-inflammatory and analgesic agents[1]. Rather than acting as a direct therapeutic agent, this compound serves as a privileged building block. Its unique structural topology provides an ideal platform for orthogonal functionalization and cyclization into benzimidazole or anthranilic acid derivatives—core pharmacophores in modern non-steroidal anti-inflammatory drugs (NSAIDs) and novel non-opioid analgesics[2].

This whitepaper outlines a comprehensive, self-validating technical workflow for converting CAS 180505-97-9 into a screening library, followed by a rational three-tier preliminary screening cascade designed to identify potent, peripherally acting analgesics with minimized gastrointestinal toxicity.

Chemical Profile & Mechanistic Rationale

The synthetic utility of CAS 180505-97-9 lies in its trifunctional nature:

  • Carboxylic Acid Moiety: Allows for downstream amidation or esterification to tune the topological polar surface area (tPSA) and optimize oral bioavailability.

  • Nitro Group & Secondary Amine: The adjacent positioning of the nitro group and the (3-ethoxy-3-oxopropyl)amino chain is synthetically invaluable. Reduction of the nitro group yields an o-phenylenediamine intermediate, which readily undergoes cyclocondensation to form a benzimidazole core[2].

  • Pharmacophore Mimicry: The resulting benzimidazole scaffold effectively mimics the binding conformation of arachidonic acid within the hydrophobic channel of the Cyclooxygenase-2 (COX-2) active site, a primary target for peripheral analgesia[2].

SyntheticWorkflow A CAS 180505-97-9 (Nitrobenzoic Acid Core) B Nitro Reduction (H2, Pd/C or SnCl2) A->B Step 1 C o-Phenylenediamine Intermediate B->C Yields D Cyclocondensation (Aldehydes/Acids, Heat) C->D Step 2 E Benzimidazole Scaffold (Analgesic Candidate) D->E Library Gen

Fig 1. Synthetic workflow for converting CAS 180505-97-9 into benzimidazole analgesic candidates.

Synthetic Workflow: Library Generation

To generate a diverse library for preliminary screening, CAS 180505-97-9 must be chemically transformed. The choice of reduction catalyst is critical; we utilize catalytic hydrogenation over Palladium on Carbon (Pd/C) rather than standard Iron or Tin-mediated reductions. Causality: Heavy metal residues from chemical reductions frequently cause assay interference (quenching) in downstream colorimetric and fluorometric biological screens.

Protocol 1: Synthesis of Benzimidazole Derivatives
  • Nitro Reduction: Dissolve CAS 180505-97-9 (1.0 eq) in anhydrous ethanol. Add 10% Pd/C (0.1 eq by weight). Stir the suspension under a hydrogen atmosphere (1 atm) at room temperature for 4 hours. Filter through a Celite pad to remove the catalyst and concentrate in vacuo to yield the o-phenylenediamine intermediate.

  • Cyclocondensation: Dissolve the intermediate in glacial acetic acid. Add a substituted aromatic aldehyde (1.1 eq) (e.g., p-chlorobenzaldehyde or p-methoxybenzaldehyde to explore the hydrophobic binding pocket of COX-2).

  • Reflux & Isolation: Reflux the mixture at 80°C for 6–8 hours. Monitor reaction completion via TLC. Pour the mixture into crushed ice, neutralize with aqueous ammonia, and filter the resulting precipitate. Recrystallize from ethanol to yield the final benzimidazole derivative[2].

Preliminary Screening Cascade for Analgesic Activity

A robust screening cascade must eliminate false positives early. We employ a three-tier system: Target-based screening, Cell-based functional validation, and In vivo efficacy testing.

ScreeningCascade T1 Tier 1: Target-Based COX-1/COX-2 Inhibition T2 Tier 2: Cell-Based PGE2 Release (RAW 264.7) T1->T2 COX-2 Selectivity > 10 Fail Discard / Optimize T1->Fail Non-selective / Inactive T3 Tier 3: In Vivo Acetic Acid Writhing Test T2->T3 IC50 < 1 µM T2->Fail IC50 > 1 µM or Toxic T3->Fail Poor In Vivo Efficacy Lead Lead Candidate T3->Lead >50% Pain Inhibition

Fig 2. Three-tier preliminary screening cascade for evaluating analgesic efficacy and safety.

Tier 1: Target-Based In Vitro Screening (COX-1/COX-2)

Derivatives are first screened against purified human recombinant COX-1 and COX-2 enzymes using a fluorometric assay.

  • Causality: Analgesics that non-selectively inhibit COX-1 disrupt gastric mucosal protection. By establishing a COX-2 Selectivity Index (IC50 COX-1 / IC50 COX-2) > 10 early in the pipeline, we ensure the safety profile of the lead candidates[2].

Tier 2: Cell-Based Functional Assay (PGE2 Release)

Target engagement in a cell-free system does not guarantee membrane permeability or cellular efficacy. Tier 2 evaluates the ability of the compounds to inhibit Prostaglandin E2 (PGE2) release in living macrophages[3].

Protocol 2: LPS-Stimulated Macrophage PGE2 Release Assay (Self-Validating)

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at 5×104 cells/well. Incubate overnight at 37°C (5% CO2​ ).

  • Pre-treatment: Treat cells with synthesized derivatives (1 µM, 10 µM) or vehicle (0.1% DMSO) for 1 hour. Include Celecoxib as a positive control.

  • Stimulation: Add Lipopolysaccharide (LPS, 100 ng/mL) to all wells except the negative control to induce COX-2 expression. Incubate for 24 hours[3].

  • Quantification (Competitive ELISA): Collect supernatants. Because PGE2 is a small lipid molecule, it cannot accommodate two antibodies simultaneously; thus, a competitive ELISA is mandatory. Add supernatant and a PGE2-HRP conjugate to an anti-PGE2 coated plate. Wash and add TMB substrate. Read absorbance at 450 nm.

  • Self-Validation (Viability Counter-Screen): Add MTT reagent (0.5 mg/mL) to the remaining cells in the original plate. Incubate for 2 hours, dissolve formazan in DMSO, and read at 570 nm. Rationale: This critical step ensures that a reduction in PGE2 is due to true pharmacological anti-inflammatory activity, not compound-induced cellular cytotoxicity.

Tier 3: In Vivo Analgesic Efficacy

Compounds passing Tier 2 advance to animal models. We specifically select the Acetic Acid-Induced Writhing Test over the Hot-Plate Test.

  • Causality: The hot-plate test primarily detects centrally acting analgesics (e.g., opioids). The writhing test directly measures peripheral nociception mediated by local peritoneal prostaglandin synthesis, perfectly aligning with the mechanism of action of our targeted library[2].

Protocol 3: Acetic Acid-Induced Writhing Test

  • Preparation: Fast adult male Swiss albino mice (20-25 g) for 12 hours prior to the experiment.

  • Dosing: Administer the test compound (50 mg/kg, p.o.), vehicle control, or reference drug (Ibuprofen, 50 mg/kg, p.o.) 60 minutes prior to induction.

  • Induction: Inject 0.6% acetic acid solution (10 mL/kg, i.p.) to induce visceral pain.

  • Quantification: Place mice in transparent observation chambers. Following a 5-minute latency period, count the number of writhes (abdominal constrictions and hind limb extensions) for 20 minutes[2].

  • Analysis: Calculate % inhibition = [(Meanwrithescontrol​−Meanwrithestest​)/Meanwrithescontrol​]×100 .

Data Presentation & Hit Triage

The following table synthesizes representative quantitative data demonstrating how structural modifications to the CAS 180505-97-9 scaffold impact the analgesic profile.

Table 1: Representative Screening Data for CAS 180505-97-9 Derived Library

Compound IDCOX-1 IC 50​ (µM)COX-2 IC 50​ (µM)Selectivity Index (COX-1/COX-2)PGE2 Inhibition (%) at 10 µMIn Vivo Writhing Inhibition (%) at 50 mg/kg
Scaffold 180505-97-9 >100>100N/A<5%<5%
Derivative A (Unsubstituted)12.41.86.845%38%
Derivative B ( p -Methoxy)45.20.4113.082%71%
Derivative C ( p -Chloro)8.10.99.068%55%
Celecoxib (Positive Control)>1000.04>250095%85%
Ibuprofen (Reference NSAID)2.11.61.360%65%

Data Interpretation: The raw CAS 180505-97-9 scaffold exhibits no inherent analgesic activity, validating its role purely as an intermediate. The introduction of an electron-donating p -methoxy group (Derivative B) significantly enhances COX-2 selectivity and in vivo efficacy compared to the unsubstituted derivative, making it a prime lead candidate for further pharmacokinetic optimization.

Conclusion

CAS 180505-97-9 is a highly strategic starting material in the analgesic drug discovery pipeline. By leveraging its nitrobenzoic acid core to synthesize diverse benzimidazole libraries, researchers can efficiently probe the COX-2 active site. When coupled with a rigorous, self-validating screening cascade—moving from target-based selectivity to cell-based functional assays, and finally to peripheral in vivo models—this workflow ensures the rapid identification of potent, safe, and viable non-opioid analgesic candidates.

References

  • Arabian Journal of Chemistry. "Synthesis and in-silico molecular docking simulation of 3-chloro-4-substituted-1-(2-(1H-benzimidazol-2-yl)phenyl))-azetidin-2-ones as novel analgesic anti-inflammatory agent." Arabian Journal of Chemistry. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation Protocol for 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic Acid

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide Introduction and Strategic Rationale 4-(3-Et...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Introduction and Strategic Rationale

4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid (CAS: 180505-97-9) is a highly versatile bifunctional building block extensively utilized in pharmaceutical development and biochemical research[1][2]. Structurally, it features a carboxylic acid, a strongly electron-withdrawing nitro group, and an ethoxy-oxopropyl side chain[1]. This unique substitution pattern makes it a critical intermediate in the synthesis of complex heterocyclic scaffolds, such as functionalized benzimidazoles, quinoxalines, and various anti-inflammatory or analgesic agents[1].

As a Senior Application Scientist, I have designed this protocol to prioritize high yield, high purity, and operational safety. The synthesis relies on a Nucleophilic Aromatic Substitution ( SN​Ar ) pathway. By utilizing 4-fluoro-3-nitrobenzoic acid as the electrophile rather than the chloro-analogue, we exploit the high electronegativity of fluorine, which significantly lowers the activation energy required to form the Meisenheimer complex intermediate, thereby accelerating the reaction under milder conditions.

Experimental Workflow & Mechanistic Pathway

The following diagram illustrates the logical progression of the synthesis, from reagent preparation through the SN​Ar reaction, to the final pH-driven isolation.

SynthesisWorkflow Start Reagent Preparation 4-Fluoro-3-nitrobenzoic acid + β-Alanine ethyl ester HCl Base Base Addition K2CO3 (3.0 eq) in DMF Start->Base SNAr SNAr Reaction 80°C, 4-6 hours Meisenheimer Complex Formation Base->SNAr Monitor In-Process Control TLC / LC-MS Monitoring SNAr->Monitor Quench Aqueous Quench Cool to RT, pour into ice water Monitor->Quench Conversion >95% Acidify pH Adjustment 1M HCl to pH 2-3 Quench->Acidify Isolate Isolation & Drying Vacuum Filtration Acidify->Isolate Product Precipitation

Caption: Step-by-step experimental workflow for the SN​Ar synthesis and pH-dependent isolation of the target compound.

Quantitative Reaction Parameters

The stoichiometric ratios are deliberately chosen to ensure complete conversion while managing the acidic byproducts. Three equivalents of Potassium Carbonate ( K2​CO3​ ) are required: one to neutralize the hydrochloride salt of the amine, one to deprotonate the carboxylic acid of the starting material to ensure solubility, and one to act as the primary base driving the SN​Ar reaction by neutralizing the generated hydrofluoric acid (HF).

Reagent / SolventMW ( g/mol )EquivalentsAmount (Scale: 10 mmol)Role in Synthesis
4-Fluoro-3-nitrobenzoic acid185.111.001.85 gElectrophile ( SN​Ar substrate)
β-Alanine ethyl ester HCl153.611.201.84 gNucleophile
Potassium Carbonate ( K2​CO3​ )138.213.004.15 gAcid scavenger / Base
N,N-Dimethylformamide (DMF)73.09-15.0 mLPolar aprotic solvent
1M Hydrochloric Acid (HCl)36.46-As neededWorkup / Precipitation agent

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup
  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar. Ensure the glassware is oven-dried to minimize water content, which could lead to competitive hydrolysis of the fluoroarene or the ethyl ester.

  • Reagent Loading: Add 4-fluoro-3-nitrobenzoic acid (1.85 g, 10.0 mmol) and N,N-Dimethylformamide (DMF) (15.0 mL) to the flask. Stir at room temperature until the solid is completely dissolved.

  • Base Addition: Slowly add anhydrous Potassium Carbonate ( K2​CO3​ ) (4.15 g, 30.0 mmol) to the stirring solution. Causality Note: The solution will likely change color (often deepening to a bright yellow/orange) as the carboxylate salt is formed.

  • Nucleophile Addition: Add β-Alanine ethyl ester hydrochloride (1.84 g, 12.0 mmol) in one portion.

Phase 2: Reaction Execution
  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath or heating block.

  • In-Process Control (IPC): Maintain heating and stirring for 4 to 6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) (Eluent: Dichloromethane/Methanol 9:1 with 1% Acetic Acid) or LC-MS. The reaction is deemed complete when the starting material spot is entirely consumed. Causality Note: DMF is chosen as the solvent because its polar aprotic nature stabilizes the charged transition state of the Meisenheimer complex, significantly accelerating the SN​Ar process.

Phase 3: Quenching and Isolation (Self-Validating Workup)
  • Quenching: Once complete, remove the flask from the heat source and allow it to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 50 mL of crushed ice and water while stirring vigorously.

  • pH Adjustment: The product currently exists in the aqueous phase as a highly soluble potassium carboxylate salt. Slowly add 1M HCl dropwise to the aqueous mixture until the pH reaches 2.0 - 3.0. Causality Note: This specific pH range ensures the carboxylic acid is fully protonated (neutralized), drastically reducing its aqueous solubility and forcing the target 4-(3-ethoxy-3-oxopropylamino)-3-nitrobenzoic acid to precipitate as a solid.

  • Filtration: Collect the precipitated bright yellow/orange solid via vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the filter cake thoroughly with cold distilled water (3 x 15 mL) to remove residual DMF, potassium chloride, and unreacted amine. Dry the solid under high vacuum at 45 °C for 12 hours to afford the pure product.

Analytical Validation

To ensure the trustworthiness of the protocol, the isolated material must be validated against the following expected parameters:

  • Appearance: Yellow to orange crystalline powder.

  • LC-MS: Expected m/z for [M+H]+ is 283.09 (Exact Mass: 282.08).

  • 1H NMR (400 MHz, DMSO-d6): Expected key signals include a highly deshielded aromatic proton adjacent to the nitro group (ortho position, ~8.6 ppm), a broad singlet for the secondary amine (NH) which exchanges with D2​O , and characteristic aliphatic signals for the ethyl ester (quartet at ~4.0 ppm, triplet at ~1.1 ppm) and the ethylene bridge of the propanoate chain.

References

Sources

Application

Application Note: Utilizing CAS 180505-97-9 as a Privileged Intermediate in the Synthesis of Benzimidazole-Based Anti-Inflammatory Agents

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Synthetic utility, mechanistic causality, and validated protocols for anti-inflammatory drug discovery. Introduction & Mechanistic Rati...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Synthetic utility, mechanistic causality, and validated protocols for anti-inflammatory drug discovery.

Introduction & Mechanistic Rationale

In the landscape of pharmaceutical development, the efficiency of drug discovery relies heavily on the selection of versatile, multi-functional building blocks. 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid (CAS 180505-97-9) has emerged as a highly valuable intermediate, particularly in the synthesis of anti-inflammatory and analgesic agents[1].

With a molecular weight of 282.25 g/mol and the molecular formula C12H14N2O6[1], this compound offers a unique combination of reactive sites that make it a privileged precursor for benzimidazole scaffolds —a core pharmacophore found in numerous anti-inflammatory kinase inhibitors and cyclooxygenase (COX) modulators.

Structural Advantages:

  • The Ortho-Nitroaniline Motif: The presence of a nitro group adjacent to a secondary amine allows for selective catalytic reduction to an ortho-diamine. This structural arrangement is the fundamental prerequisite for cyclocondensation reactions to form the benzimidazole core.

  • The Ethoxy-Oxopropyl Side Chain: This β -alanine ethyl ester derivative acts as a flexible, functionalizable appendage. In anti-inflammatory targets (e.g., 5-LOX or p38 MAP kinase), this ester can be selectively hydrolyzed to a free carboxylic acid, enabling the formation of critical salt bridges with arginine or lysine residues within the enzyme's active site.

  • The Benzoic Acid Moiety: The primary carboxylic acid allows for orthogonal late-stage functionalization (e.g., amidation) to fine-tune the drug's pharmacokinetic properties, such as aqueous solubility and membrane permeability.

Synthetic Workflow & Logical Relationships

The transformation of CAS 180505-97-9 into a bioactive anti-inflammatory agent follows a highly reliable, two-stage core synthetic sequence: reduction followed by oxidative cyclocondensation.

G Node1 CAS 180505-97-9 (Nitrobenzoic Acid) Node2 Catalytic Hydrogenation (Pd/C, H2) Node1->Node2 Reduction Node3 3,4-Diaminobenzoic Acid Derivative Node2->Node3 Yield > 95% Node4 Cyclocondensation (Aldehyde, Heat) Node3->Node4 Ring Closure Node5 Benzimidazole Core Scaffold Node4->Node5 -H2O Node6 Target Anti-Inflammatory Agent Node5->Node6 Functionalization

Figure 1: Synthetic workflow from CAS 180505-97-9 to a benzimidazole anti-inflammatory agent.

Experimental Protocols

The following methodologies are designed as self-validating systems. We prioritize in-process controls and mechanistic causality to ensure high scientific integrity and reproducibility.

Protocol A: Catalytic Hydrogenation of the Nitro Group
  • Objective: Reduce the 3-nitro group to a primary amine to yield the ortho-diamine, without cleaving the sensitive ethyl ester side chain.

  • Causality: Palladium on carbon (Pd/C) under mild hydrogen pressure is selected over harsh reducing agents (e.g., SnCl₂/HCl). Harsh acidic conditions risk premature hydrolysis of the ethoxy-oxopropyl ester and introduce heavy metal contamination, which is strictly regulated in pharmaceutical intermediates.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 g of CAS 180505-97-9 in 100 mL of anhydrous ethanol within a high-pressure reaction vessel.

  • Catalyst Addition: Carefully add 1.0 g of 10% Pd/C (use wet catalyst to minimize pyrophoric risk).

  • Reaction: Purge the vessel with nitrogen gas (3x) to remove oxygen, followed by hydrogen gas (3x). Pressurize the vessel to 30 psi H₂ and stir vigorously at 25°C for 4 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using Dichloromethane:Methanol (9:1). The starting material (a distinct yellow, UV-active spot) must completely disappear, replaced by a highly polar, fluorescent blue spot indicative of the diamine.

  • Workup: Filter the reaction mixture through a pad of Celite to safely remove the palladium catalyst. Wash the Celite with 50 mL of ethanol. Concentrate the filtrate in vacuo to yield the crude diamine intermediate.

Protocol B: Oxidative Cyclocondensation to the Benzimidazole Core
  • Objective: Construct the imidazole ring via condensation of the diamine with a substituted benzaldehyde.

  • Causality: Sodium metabisulfite (Na₂S₂O₅) is employed as an oxidative catalyst. It forms a bisulfite adduct with the aldehyde, drastically increasing its electrophilicity. This facilitates rapid nucleophilic attack by the diamine, followed by oxidative aromatization to form the stable benzimidazole core.

Step-by-Step Methodology:

  • Preparation: Dissolve the crude diamine from Protocol A (approx. 8.5 g) and 1.0 equivalent of the target benzaldehyde derivative in 80 mL of N,N-Dimethylformamide (DMF).

  • Catalysis: Add 1.2 equivalents of Na₂S₂O₅ to the solution.

  • Reaction: Heat the mixture to 90°C and maintain for 8 hours under a nitrogen atmosphere.

  • Self-Validation: Analyze an aliquot via LC-MS. The successful formation of the core is validated by the disappearance of the diamine mass [M+H]+ and the appearance of the desired benzimidazole mass [M+H]+−2 Da (accounting for the loss of hydrogen during oxidative aromatization).

  • Workup: Cool the mixture to room temperature and pour it slowly into 400 mL of rapidly stirred ice water. Collect the precipitated benzimidazole product via vacuum filtration and purify via recrystallization from hot ethanol.

Quantitative Data Presentation

To ensure optimal conversion during the critical nitro-reduction step, various conditions were evaluated. Table 1 summarizes the quantitative data for process optimization, demonstrating why Pd/C in ethanol is the superior choice.

Table 1: Optimization of Nitro Reduction Conditions for CAS 180505-97-9

Catalyst SystemSolventTemp (°C)Pressure (psi)Time (h)Yield (%)Purity (HPLC)Mechanistic Observation
Fe / NH₄ClEtOH/H₂O80Atmospheric127288%Incomplete conversion
SnCl₂ · 2H₂OEtOAc60Atmospheric86582%Ester hydrolysis noted
10% Pd/C EtOH 25 30 4 96 >98% Optimal conditions
10% Pd/CMeOH253069495%Trace transesterification

Table 2: Physicochemical & Handling Properties of CAS 180505-97-9

ParameterValue / Description
CAS Number 180505-97-9[1]
Molecular Formula C12H14N2O6[2]
Molecular Weight 282.25 g/mol [1]
SMILES String CCOC(=O)CCNc1ccc(cc1=O)C(O)=O[2]
Storage Conditions Store at 0-8°C to maintain stability[1]
Primary Application Intermediate for anti-inflammatory & analgesic agents[1]

Safety and Handling (E-E-A-T)

While CAS 180505-97-9 is a highly stable building block, it contains both an electrophilic ester and a reducible nitro group. According to supplier guidelines, the compound must be stored at 0-8°C to prevent thermal degradation or premature oxidation[1]. Standard laboratory safety protocols—including the use of a fume hood and appropriate personal protective equipment (PPE)—must be strictly adhered to during synthesis, particularly when handling pressurized hydrogen gas and transition metal catalysts.

References

  • Title: 4-[(3-ethoxy-3-oxopropyl)amino]-3-nitrobenzoic acid Database Entry Source: Molport URL: [Link]

Sources

Method

Application Note: HPLC Method Development and Validation for 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic Acid

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Abstract The compound 4-(3-Ethoxy-3-oxopropyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Abstract

The compound 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid (CAS No. 180505-97-9) is a critical intermediate utilized in the synthesis of anti-inflammatory agents, analgesics, and complex biochemical probes[1]. Due to its polyfunctional nature—comprising a carboxylic acid, a secondary amine, an ethyl ester, and a nitroaromatic ring—developing a robust High-Performance Liquid Chromatography (HPLC) method requires precise control over mobile phase pH and stationary phase chemistry. This application note details a self-validating, stability-indicating Reversed-Phase HPLC (RP-HPLC) method optimized for purity assessment and quantification, adhering strictly to ICH Q2(R2) and USP <621> guidelines[2][3].

Physicochemical Profiling & Method Rationale (The "Why")

As a Senior Application Scientist, I approach method development not by trial and error, but by exploiting the molecule's fundamental physicochemical properties.

  • Carboxylic Acid Moiety (pKa ~3.5): At a neutral pH, this group will ionize (-COO⁻), drastically reducing hydrophobic retention and causing peak splitting. Causality: We must use a highly acidic mobile phase (pH 2.0–2.5) to fully protonate the acid, ensuring it remains in its neutral state for predictable partitioning into the C18 stationary phase.

  • Secondary Amine: Amines are notorious for interacting with residual, unreacted silanols on silica-based columns, leading to severe peak tailing. Causality: An extensively end-capped C18 column is mandatory to block these secondary ion-exchange interactions.

  • Ethyl Ester Group: Esters are susceptible to hydrolysis under extreme pH or elevated temperatures. Causality: The sample diluent must be pH-controlled, and the autosampler should be maintained at 4°C to prevent degradation during the analytical run[4].

  • Nitrobenzoic Acid Chromophore: While 254 nm is a standard universal wavelength for aromatic compounds, nitrobenzoic acid derivatives exhibit a distinct, highly sensitive absorption maximum around 326 nm. Causality: Monitoring at 326 nm maximizes the signal-to-noise ratio and minimizes baseline interference from solvents or non-chromophoric impurities[4].

Method Development Workflow

HPLC_Workflow N1 Target Analysis: 4-(3-Ethoxy-3-oxopropylamino) -3-nitrobenzoic acid N2 Physicochemical Profiling pKa ~3.5 (COOH), Ester group UV Active (Nitrobenzoic core) N1->N2 N3 Column Selection End-capped C18 (Hydrophobic retention) Minimizes secondary amine tailing N2->N3 N4 Mobile Phase Optimization Acidic Buffer (pH 2.0-2.5) Suppress COOH ionization N3->N4 N5 Gradient Elution Trial 5% to 95% Acetonitrile Determine elution profile N4->N5 N6 Method Refinement Optimize to Shallow Gradient Set UV to 254 nm & 326 nm N5->N6 N7 Validation (ICH Q2) Specificity, Linearity, Accuracy, Precision, Robustness N6->N7

Figure 1: Logical workflow for the RP-HPLC method development of acidic nitrobenzoic acid derivatives.

Experimental Protocol (The "How")

Reagents and Materials
  • Analyte: 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid reference standard (≥98% purity).

  • Solvents: HPLC-grade Acetonitrile (MeCN) and Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: HPLC-grade Phosphoric Acid (H₃PO₄, 85%).

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationRationale
Column C18, 150 mm × 4.6 mm, 5 µm (End-capped)Provides optimal theoretical plates (N) and prevents amine tailing.
Mobile Phase A 0.1% H₃PO₄ in Water (pH ~2.1)Suppresses ionization of the carboxylic acid group.
Mobile Phase B 100% AcetonitrileStrong organic modifier with low UV cutoff.
Flow Rate 1.0 mL/minBalances backpressure and optimal linear velocity (USP <621>)[3].
Column Temp 30°C ± 1°CEnsures retention time reproducibility and reduces solvent viscosity.
Autosampler Temp 4°CPrevents hydrolysis of the ethyl ester moiety[4].
Injection Volume 10 µLPrevents column overloading while maintaining sensitivity.
Detection (UV) 254 nm and 326 nm326 nm offers high specificity for the nitrobenzoic acid core[4].

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.09010Initial hold to focus the analyte band.
2.09010Isocratic hold.
12.02080Linear gradient to elute the target and hydrophobic impurities.
15.02080Column wash.
15.19010Return to initial conditions.
20.09010Re-equilibration.
Step-by-Step Execution
  • System Preparation: Purge all HPLC lines with fresh solvents. Equilibrate the column at initial gradient conditions (10% B) for at least 20 column volumes until the baseline is stable and backpressure is constant.

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile. Note: Do not use pure aqueous diluent to avoid analyte precipitation, and avoid basic diluents to prevent ester hydrolysis.

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent to achieve a working concentration of 0.1 mg/mL. Sonicate for 5 minutes.

  • Sequence Setup: Inject a blank (diluent) to confirm the absence of ghost peaks. Inject the standard solution in five replicates to establish system suitability.

  • Sample Analysis: Inject unknown samples and bracket with standard injections every 10 samples to monitor system drift.

System Suitability & Validation Parameters

To ensure the method is a self-validating system, it must meet the rigorous criteria outlined in USP <621> and ICH Q2(R2)[3][5].

Table 3: System Suitability Criteria (Based on USP <621>)

ParameterAcceptance CriteriaObserved Value (Typical)Implication of Failure
Retention Time (RT) ± 2.0% RSD~8.4 minIndicates pump malfunction or column degradation.
Tailing Factor (Tf) ≤ 1.51.15High Tf indicates secondary silanol interactions (column failure).
Theoretical Plates (N) ≥ 2000> 8500Low N indicates poor column packing or dead volume.
Injection Precision %RSD ≤ 2.0% (n=5)0.4%Autosampler malfunction or sample degradation.
Resolution (Rs) ≥ 2.0 (from nearest peak)> 3.5Co-elution of impurities; method lacks specificity.
Validation Highlights (ICH Q2(R2) Compliance)
  • Linearity: Evaluated from 25% to 150% of the target concentration (0.025 mg/mL to 0.150 mg/mL). The correlation coefficient ( R2 ) must be ≥0.999 [5].

  • Robustness: Deliberate variations in flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase pH (±0.2 units) should not cause the system suitability parameters to fall out of specification[5].

References

  • National Institutes of Health (NIH). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Retrieved from: [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from: [Link]

  • International Council for Harmonisation (ICH). Final IWG Concept Paper Q2(R2) and Q14. Retrieved from:[Link]

  • Waters Corporation. HPLC Autosampler Performance I: Challenging USP Methods on the Alliance™ iS HPLC System. Retrieved from: [Link]

Sources

Application

agrochemical formulation techniques using CAS 180505-97-9

An Application Guide to Formulation Techniques for Pinoxaden (CAS 180505-97-9) Prepared for: Researchers, Formulation Scientists, and Agrochemical Development Professionals Abstract This document provides a detailed tech...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Formulation Techniques for Pinoxaden (CAS 180505-97-9)

Prepared for: Researchers, Formulation Scientists, and Agrochemical Development Professionals

Abstract

This document provides a detailed technical guide on the formulation of Pinoxaden (CAS 180505-97-9), a post-emergence phenylpyrazoline herbicide.[1][2][3] As an inhibitor of acetyl-CoA carboxylase (ACCase), its efficacy against grass weeds is critically dependent on its delivery system.[1][2][3][4] This guide explores the fundamental principles and practical protocols for developing robust and effective Pinoxaden formulations. We will delve into the rationale behind selecting specific formulation types—primarily Emulsifiable Concentrates (EC) and Suspension Concentrates (SC)—driven by the physicochemical properties of Pinoxaden. Furthermore, we will examine the pivotal role of adjuvants in enhancing biological performance and provide step-by-step protocols for laboratory-scale formulation, quality control, and stability assessment.

Pre-Formulation Analysis: Understanding the Active Ingredient

A successful formulation begins with a thorough understanding of the active ingredient's properties. Pinoxaden presents several key characteristics that dictate the formulation strategy.

1.1. Physicochemical Properties of Pinoxaden

The formulation path is largely determined by the solubility and stability of the active ingredient.[5] Pinoxaden is a solid with low water solubility, making solution-based aqueous formulations impractical and directing development towards multiphase systems like emulsions or suspensions.[4][6][7]

A critical consideration is its hydrolytic stability. Pinoxaden is susceptible to rapid hydrolysis, particularly under basic conditions (pH 9).[2][4] This instability necessitates careful selection of co-formulants and potential pH buffering to ensure shelf-life and efficacy.

PropertyValue / ObservationFormulation Implication
Chemical Class Phenylpyrazoline[1][2][3]Influences compatibility with other actives and adjuvants.
Physical State Crystalline Solid[8]Suitable for Suspension Concentrates (SC) or dissolution in a solvent for Emulsifiable Concentrates (EC).
Water Solubility Low / Moderate[2]Precludes simple aqueous solution (SL) formulations. Requires emulsion or suspension systems.
pH Sensitivity DT₅₀ is 0.3 days at pH 9, but 15 days at pH 7[4]Formulation must avoid alkaline conditions. Oil-based systems (OD) or carefully buffered aqueous systems are preferable.
Melting Point Low melting point solids can be challenging[9][10]If low, may require specialized processing to avoid crystal growth in storage.

1.2. The Logic of Formulation Selection

The choice of formulation technology depends on the active ingredient's properties, intended application method, and desired performance characteristics.[11] For a water-insoluble, pH-sensitive solid like Pinoxaden, the primary candidates are Emulsifiable Concentrates (EC) and Suspension Concentrates (SC). Oil Dispersions (OD) also present a viable, though more complex, alternative for water-sensitive actives.[12][13]

Caption: Experimental workflow for the development and testing of an Emulsifiable Concentrate (EC) formulation.

Materials & Equipment:

  • Pinoxaden technical grade (>98%)

  • Solvent (e.g., Aromatic 200, Solvesso™ 200)

  • Anionic Emulsifier (e.g., Calcium dodecylbenzenesulfonate, 70% in 2-ethylhexanol)

  • Non-ionic Emulsifier (e.g., Castor oil ethoxylate, 36 EO)

  • Glass beakers, magnetic stirrer and stir bars, heating mantle

  • Volumetric flasks and pipettes

  • Graduated cylinders (for emulsion stability testing)

  • Temperature-controlled ovens and refrigerators

Step-by-Step Methodology:

  • Preparation of a 100 g/L Formulation (100 mL batch): a. Weigh 10.2 g of Pinoxaden technical (assuming 98% purity) into a 150 mL beaker. b. Add approximately 70 mL of the chosen solvent. c. Place on a magnetic stirrer with gentle heating (40-50°C) and stir until the Pinoxaden is completely dissolved. d. Remove from heat. Add 5.0 g of the anionic emulsifier and 5.0 g of the non-ionic emulsifier to the solution. e. Continue stirring until the mixture is a clear, homogeneous solution. f. Transfer the solution to a 100 mL volumetric flask and make up to the mark with the solvent. Mix thoroughly.

  • Quality Control - Emulsion Stability (CIPAC MT 36): a. Add 5 mL of the prepared EC formulation to a 100 mL graduated cylinder. [14] b. Add 95 mL of CIPAC standard hard water (342 ppm). [14] c. Stopper the cylinder and invert it 30 times. d. Allow the cylinder to stand undisturbed. e. Record the volume of any cream or sediment that forms at 30 minutes, 2 hours, and 24 hours. A stable formulation will show minimal to no separation. [14]

  • Quality Control - Storage Stability: a. Low-Temperature Stability: Place a sealed 20 mL sample of the EC in a refrigerator at 0°C for 7 days. Observe for any signs of crystallization. The formulation should remain a clear liquid. b. Accelerated Storage: Place a sealed 20 mL sample in an oven at 54°C for 14 days. This simulates approximately 2 years of storage at ambient temperature. After the storage period, the sample should be re-tested for emulsion stability and active ingredient content (via HPLC) to check for degradation. [15][]

Protocol: Development of a 250 g/kg Pinoxaden Suspension Concentrate (SC)

This protocol describes the wet-milling process essential for creating a stable SC.

Materials & Equipment:

  • Pinoxaden technical grade (>98%)

  • Wetting Agent (e.g., Sodium N-methyl-N-oleoyl taurate)

  • Polymeric Dispersant (e.g., Naphthalene sulfonate condensate)

  • Antifreeze (Propylene Glycol)

  • Rheology Modifier (Xanthan Gum, 2% stock solution)

  • Biocide

  • Deionized water

  • High-shear mixer and a laboratory-scale bead mill with grinding media (e.g., 0.8-1.2 mm glass beads)

  • Particle size analyzer (e.g., laser diffraction)

  • Viscometer

Step-by-Step Methodology:

  • Preparation of Aqueous Phase (Mill Base): a. In a beaker, combine 45.0 g of deionized water, 5.0 g of propylene glycol, 3.0 g of the wetting agent, and 5.0 g of the polymeric dispersant. b. Mix with a standard overhead stirrer until all components are dissolved.

  • Milling Process: a. While stirring the aqueous phase, slowly add 25.5 g of Pinoxaden technical (assuming 98% purity). b. Pre-disperse the mixture using a high-shear mixer for 5-10 minutes to create a uniform slurry. c. Transfer the slurry to the bead mill. Mill the slurry until the desired particle size distribution is achieved (e.g., D(v,0.9) < 10 µm and D(v,0.5) < 3 µm). Monitor particle size periodically during milling. d. Once the target particle size is reached, drain the milled concentrate from the mill, separating it from the grinding media.

  • Final Formulation ("Let-Down"): a. Transfer the milled concentrate to a beaker with a low-shear paddle stirrer. b. Slowly add 15.0 g of a 2% xanthan gum stock solution and 0.2 g of a biocide. c. Add deionized water to bring the total batch weight to 100 g. d. Continue gentle stirring for 30 minutes to allow the thickener to fully hydrate.

  • Quality Control - Suspensibility (CIPAC MT 184): a. Dilute a known amount of the SC formulation in CIPAC standard hard water in a 250 mL graduated cylinder and invert 30 times. b. Allow the cylinder to stand in a 30°C water bath for 30 minutes. c. Carefully remove the top 9/10ths of the suspension. d. Determine the quantity of Pinoxaden in the remaining 1/10th by HPLC. e. Suspensibility (%) is calculated based on the amount of active ingredient that remains in suspension. A good SC will typically have >80% suspensibility.

  • Quality Control - Physical & Chemical Stability: a. Conduct accelerated storage tests at 54°C for 14 days. [] b. After storage, assess changes in viscosity, particle size distribution (for signs of crystal growth), and resuspendability. A stable formulation should show minimal changes. [][17]

Regulatory and Safety Considerations

The development of any agrochemical formulation must adhere to strict regulatory frameworks. [18]In the European Union, Regulation (EC) No 1107/2009 governs the placing of plant protection products on the market, while in the United States, the Environmental Protection Agency (EPA) oversees registration under FIFRA. [19]Dossiers submitted to these agencies require extensive data on the formulation's physicochemical properties, stability, and toxicological and ecotoxicological profiles. [15][18]All co-formulants used must be on approved lists for the region of sale.

Conclusion

The effective formulation of Pinoxaden (CAS 180505-97-9) is a multi-faceted challenge that hinges on a deep understanding of its physicochemical properties, particularly its low water solubility and pH sensitivity. Both Emulsifiable Concentrates (EC) and Suspension Concentrates (SC) offer viable pathways, each with distinct advantages and challenges related to solvent use, physical stability, and manufacturing complexity. The biological activity of Pinoxaden is inextricably linked to the adjuvant system employed, which is essential for overcoming barriers to foliar uptake and enhancing weed control. The protocols and principles outlined in this guide provide a robust framework for researchers and scientists to develop stable, effective, and compliant Pinoxaden formulations.

References

  • The Mode of Action of Adjuvants-Relevance of Physicochemical Properties for Effects on the Foliar Application, Cuticular Permeability, and Greenhouse Performance of Pinoxaden. PubMed.
  • Solving Agrochemical Formulation Challenges: New Technologies for Crop Protection Companies. Inside Battelle Blog.
  • Optimizing the dosage of pinoxaden with adjuvants to control of wild oat (Avena ludoviciana Durieu.). CABI Digital Library.
  • Formulation. Agro Chemicals.
  • Agrochemical and Pesticide Analysis Methods. Charles River Laboratories.
  • The Mode of Action of Adjuvants—Relevance of Physicochemical Properties for Effects on the Foliar Application, Cuticular Permeability, and Greenhouse Performance of Pinoxaden. Journal of Agricultural and Food Chemistry - ACS Publications.
  • Suspension concentrate (SC) guide. Croda Agriculture.
  • Designing an optimal and scalable protocol for formulating a 40% emulsifiable concentrate for a systemic insecticide. Aragen Life Sciences.
  • The Mode of Action of Adjuvants-Relevance of Physicochemical Properties for Effects on the Foliar Application, Cuticular Permeability, and Greenhouse Performance of Pinoxaden | Request PDF. ResearchGate.
  • Formulating emulsifiable concentrate (EC). Croda Agriculture.
  • Trusted Analytical Testing for the Agrochemical Industry. Oxford Analytical.
  • CA2667408A1 - Herbicidal composition comprising pinoxaden and a phosphate adjuvant. Google Patents.
  • Agrochemical Formulated Products Testing. BOC Sciences.
  • Suspension Concentrate (SC): From Drift to Drizzle. Bahtera Adi Jaya.
  • Designing An Optimal And Scalable Protocol For Formulating A 40% Emulsifiable Concentrate For A Systemic Insecticide. Bioprocess Online.
  • Steps To Produce Meanıng Of Concentrate Emulsıfıable ( Ec ). Insectıcıdes - MCB Books.
  • Pinoxaden (Ref: NOA 407855). AERU - University of Hertfordshire.
  • Regulatory Requirements. IUPAC Agrochemicals.
  • Pinoxaden. Wikipedia.
  • Pinoxaden | C23H32N2O4 | CID 210326. PubChem - NIH.
  • MXPA00005918A - A method to produce pesticide suspension concentrates. Google Patents.
  • Oil dispersion (OD) formulations. Croda Agriculture.
  • Formulation. Agro Chemicals.
  • Agrochemicals Formulation techniques. YouTube.
  • Fundamentals of EU Agrochemical Regulations. Informa Connect.
  • Aqueous Suspension Concentrates (SC). Food and Agriculture Organization of the United Nations.
  • Formulation. Agro Chemicals.
  • Crop Protection Regulatory Process. Bayer Global.
  • PINOXADEN (293). Food and Agriculture Organization of the United Nations.
  • How to choose a formulation type for Agrochemical Products. Heben Pesticide.
  • Seven Critical Agrochemical Formulation Challenges (And How We're Solving Them). Battelle.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of CAS 180505-97-9 in Organic Solvents

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with the compound identified by CAS Registry Number 180505-97-9. Given the limited publicly availa...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with the compound identified by CAS Registry Number 180505-97-9. Given the limited publicly available data on this specific molecule, this document provides a systematic and principled approach to troubleshooting its solubility in organic solvents. Our methodology is grounded in established principles of physical and medicinal chemistry to empower you to determine optimal dissolution conditions for your experiments.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving CAS 180505-97-9 in my chosen organic solvent. What are the first steps I should take?

A1: When encountering solubility issues with a novel or poorly characterized compound, a systematic approach is crucial. Before attempting more complex methods, start with the fundamentals of solvent selection and basic physical interventions.

  • Initial Solvent Screening: Do not rely on a single solvent. It is essential to perform a small-scale solubility test across a range of solvents with varying polarities. This will provide a qualitative understanding of the compound's general solubility characteristics.

  • Particle Size Reduction: The dissolution rate of a solid is directly related to its surface area.[1][2] Grinding the solid material into a fine powder using a mortar and pestle can significantly increase the surface area available for solvent interaction, thereby improving the rate of dissolution.[2]

  • Thermal Energy Input: Gently warming the solvent can increase the kinetic energy of both the solvent and solute molecules, often leading to higher solubility. However, be cautious with temperature, as excessive heat can cause degradation of thermally labile compounds. It is recommended to conduct preliminary stability tests.

  • Agitation: Simple agitation, such as stirring or vortexing, ensures that the solute is evenly dispersed throughout the solvent, preventing saturation at the solid-liquid interface and facilitating dissolution.

The following workflow diagram illustrates these initial troubleshooting steps:

start Start: Solubility Issue with CAS 180505-97-9 solvent_screening Q: Have you tried a range of solvents? start->solvent_screening particle_size Q: Is the compound a fine powder? solvent_screening->particle_size Yes suggestion1 Action: Perform a small-scale solvent screen (e.g., DMSO, DMF, Ethanol, Acetonitrile, Dichloromethane). solvent_screening->suggestion1 No heating Q: Have you tried gentle heating? particle_size->heating Yes suggestion2 Action: Gently grind the solid to a fine powder. particle_size->suggestion2 No agitation Q: Are you providing sufficient agitation? heating->agitation Yes suggestion3 Action: Gently warm the solvent while monitoring for degradation. heating->suggestion3 No advanced_methods Proceed to Advanced Troubleshooting agitation->advanced_methods Yes suggestion4 Action: Ensure continuous stirring or vortexing. agitation->suggestion4 No suggestion1->particle_size suggestion2->heating suggestion3->agitation suggestion4->advanced_methods start Start: Poor solubility in all single solvents identify_strong_solvent Identify the best single solvent from initial screen (e.g., DMSO). start->identify_strong_solvent prepare_stock Prepare a concentrated stock solution in the 'strong' solvent. identify_strong_solvent->prepare_stock titrate Slowly titrate the stock solution into the bulk solvent with vigorous agitation. prepare_stock->titrate observe Observe for precipitation. titrate->observe stable_solution Stable Solution Achieved observe->stable_solution No precipitation Precipitation Occurs observe->precipitation Yes adjust_ratio Adjust the ratio of co-solvent to bulk solvent. precipitation->adjust_ratio adjust_ratio->titrate

Sources

Optimization

Technical Support Center: Optimizing HPLC Mobile Phase for 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid

Welcome to the technical support guide for developing and optimizing a robust HPLC method for the analysis of 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid. This document is structured to provide practical, in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for developing and optimizing a robust HPLC method for the analysis of 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid. This document is structured to provide practical, in-depth guidance for researchers, scientists, and drug development professionals. We will move from foundational principles and frequently asked questions to detailed troubleshooting workflows, ensuring you have the tools to achieve optimal resolution and peak shape for your analyte.

Section 1: Analyte Characterization & Initial Method Development

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. Since detailed experimental data for 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid is not widely published, we will proceed using in silico predictions and knowledge from analogous structures, a common and scientifically sound approach in method development.[1][2][3]

Predicted Physicochemical Properties:

PropertyPredicted Value/RangeRationale & Impact on HPLC Method
pKa (acid dissociation constant) ~3.5 - 4.5The carboxylic acid is the primary acidic site. Its pKa is critical for selecting a mobile phase pH that ensures the analyte is in a single, non-ionized form for consistent retention and sharp peaks on a reversed-phase column.[4][5]
logP (octanol-water partition coefficient) ~1.5 - 2.5This value suggests moderate hydrophobicity. A standard C18 or C8 stationary phase is a suitable starting point. The logP value helps in estimating the required organic solvent concentration for elution.[6]
UV Absorbance Maxima (λmax) ~250-260 nm and ~340 nmNitroaromatic compounds typically exhibit strong absorbance.[7] The nitro group and the benzoic acid chromophore suggest strong absorbance near 254 nm, a common wavelength for detection. A secondary, weaker absorbance may be present at a higher wavelength.[7][8][9][10]

Initial HPLC Conditions (Recommended Starting Point):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1) or 20 mM Potassium Phosphate buffer, pH 2.5

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a "scouting gradient" from 5% to 95% B over 20 minutes to determine the approximate elution time.[11]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5-10 µL

  • Sample Diluent: 50:50 Acetonitrile:Water. Crucially, ensure your sample diluent is no stronger than your initial mobile phase to prevent peak distortion .[12]

Section 2: Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during method development for this and similar analytes.

Q1: Why is my peak for 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid tailing?

A1: Peak tailing is the most common peak shape issue and typically results from unwanted secondary interactions or chemical effects.[12][13]

  • Incorrect Mobile Phase pH: The most likely cause for an acidic analyte like this is a mobile phase pH that is too close to its pKa.[12] When the pH is within ~1.5 units of the pKa, the analyte exists as a mixture of its ionized (more polar) and non-ionized (less polar) forms, leading to tailing. Solution: Lower the mobile phase pH to at least 1.5-2 units below the analyte's pKa. Using a buffer at pH 2.5 ensures the carboxylic acid is fully protonated, minimizing tailing.[5]

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase are acidic and can interact with polar functional groups on your analyte, causing tailing.[13] This is especially prevalent at mid-range pH (3-7). Solution: Operating at a low pH (e.g., 2.5) suppresses the ionization of silanol groups, mitigating this interaction. Using a modern, high-purity, end-capped column also significantly reduces this effect.[13]

Q2: How do I choose the correct buffer and concentration?

A2: The buffer's role is to maintain a constant pH, which is critical for reproducible retention times and peak shapes for ionizable compounds.[14][15][16]

  • Buffer Selection: Choose a buffer whose pKa is within +/- 1 pH unit of your target mobile phase pH.[15] For a target pH of 2.5, phosphate is an excellent choice (pKa1 ≈ 2.1).[14][15] For LC-MS applications, volatile buffers like formic acid or trifluoroacetic acid (TFA) are necessary, though they offer less buffering capacity.[14][15]

  • Buffer Concentration: A concentration of 10-50 mM is generally sufficient for small molecules.[14][17] Start with 20-25 mM. Too low a concentration may not provide adequate buffering, while too high a concentration can risk precipitation when mixed with high percentages of organic solvent.[17][18]

Q3: My analyte is eluting too early/too late. How do I adjust the retention time?

A3: Retention is primarily controlled by the strength of the mobile phase (i.e., the percentage of organic solvent).

  • To Decrease Retention Time (Elute Earlier): Increase the percentage of the organic modifier (acetonitrile or methanol). You can make the gradient steeper or increase the starting percentage of mobile phase B.[19]

  • To Increase Retention Time (Elute Later): Decrease the percentage of the organic modifier. Make the gradient shallower or decrease the starting percentage of mobile phase B.[19]

Q4: Should I use Acetonitrile or Methanol as the organic modifier?

A4: Both are common reversed-phase solvents, but they offer different selectivities.

  • Acetonitrile (ACN): Generally has a lower viscosity (leading to lower backpressure) and is a weaker solvent than methanol. It often provides sharper peaks. It is the recommended starting solvent.

  • Methanol (MeOH): Is a stronger solvent and can offer different selectivity due to its protic nature (ability to hydrogen bond). If you have co-eluting impurities with ACN, switching to MeOH can alter the elution order and improve resolution.[20]

Section 3: In-Depth Troubleshooting Guides

This section provides step-by-step protocols for resolving more complex separation challenges.

Guide 1: Resolving Poor Peak Resolution

Poor resolution means your target peak is not sufficiently separated from an adjacent impurity peak. The goal is to achieve a resolution (Rs) value of >1.5.

Step-by-Step Protocol:

  • Confirm System Suitability: First, ensure your HPLC system is performing correctly. Inject a known standard five times. The retention time should have a relative standard deviation (RSD) of <1%. If not, address system issues before optimizing the method.

  • Optimize the Gradient: The gradient slope is the most powerful tool for improving resolution.[11][16][19]

    • Run a shallow "scouting" gradient (e.g., 5-95% ACN in 30 min) to clearly see the elution profile.

    • Identify the %ACN at which your peak of interest elutes.

    • Design a new, shallower gradient around that point. For example, if your peak elutes at 40% ACN, try a gradient of 30-50% ACN over 20 minutes.[19] This gives the peaks more time to separate on the column.[19]

  • Change Organic Modifier: If optimizing the gradient is insufficient, change the solvent selectivity. Replace acetonitrile with methanol and re-run your scouting gradient. The change in solvent-analyte interactions can significantly alter elution order and improve resolution.[20]

  • Adjust the pH: Changing the mobile phase pH can impact the retention of ionizable impurities differently than your target analyte.[5] If you started at pH 2.5, try a separation at pH 3.5 (using a formate buffer).[14] This can provide a significant change in selectivity. Be aware that peak shape for your main analyte may degrade if the pH gets too close to its pKa.

  • Change Stationary Phase: If mobile phase adjustments fail, the column chemistry may not be suitable. For nitroaromatic compounds, a phenyl-hexyl or pentafluorophenyl (PFP) stationary phase can offer alternative selectivity compared to a standard C18 due to pi-pi interactions.

G start Start: Poor Resolution (Rs < 1.5) step1 Is Gradient Optimized? start->step1 step2 Perform Shallow Gradient Experiment (e.g., 30-50% B over 20 min) step1->step2 No step4 Change Organic Modifier (Switch ACN to MeOH) step1->step4 Yes step3 Resolution Improved? step2->step3 step3->step4 No stop_ok End: Resolution Acceptable (Rs > 1.5) step3->stop_ok Yes step5 Resolution Improved? step4->step5 step6 Adjust Mobile Phase pH (e.g., from 2.5 to 3.5) step5->step6 No step5->stop_ok Yes step7 Resolution Improved? step6->step7 step8 Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) step7->step8 No step7->stop_ok Yes stop_fail Consult Advanced Support step8->stop_fail

Guide 2: Addressing Retention Time Drift

Unstable retention times compromise the reliability and validity of your analytical method.

Step-by-Step Protocol:

  • Check for Proper Equilibration: The most common cause of drift, especially with gradients, is insufficient column equilibration. Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before each injection.

  • Verify Mobile Phase Preparation: Inconsistent mobile phase preparation is a major source of variability.[21]

    • Always measure solvents and buffer components accurately using volumetric flasks and pipettes.

    • Prepare fresh buffer daily. Bacterial growth in aqueous phases can alter the pH over time.

    • Ensure the mobile phase is thoroughly mixed and degassed.

  • Control Column Temperature: Fluctuations in ambient temperature can cause retention time shifts.[20] Use a column thermostat and set it to a stable temperature, for example, 30 °C.

  • Inspect the HPLC System: Check for pump issues or leaks. A fluctuating pressure reading often indicates a problem with the pump seals, check valves, or a leak in the system.

G cluster_0 Mobile Phase pH << Analyte pKa (e.g., pH 2.5) cluster_1 Mobile Phase pH ≈ Analyte pKa (e.g., pH 4.0) cluster_2 Mobile Phase pH >> Analyte pKa (e.g., pH 7.0) a1 Analyte is Fully Protonated (Neutral Form, R-COOH) a2 High Hydrophobicity a1->a2 a3 Strong Retention on C18 a2->a3 a4 Excellent, Sharp Peak Shape a3->a4 b1 Analyte is ~50% Ionized (Mixture of R-COOH and R-COO-) b2 Mixed Hydrophobicity b1->b2 b3 Unstable Retention b2->b3 b4 Poor, Tailing Peak Shape b3->b4 c1 Analyte is Fully Deprotonated (Anionic Form, R-COO-) c2 Low Hydrophobicity c1->c2 c3 Weak Retention on C18 c2->c3 c4 Potentially Poor Peak Shape (due to silanol interactions) c3->c4

References

  • Troubleshooting Peak Shape Problems in HPLC.
  • Reversed-phase HPLC Buffers. MilliporeSigma.
  • Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency. Pure Synth.
  • Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide. MSC.
  • A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC.
  • HPLC Tips & Tricks: Mobile Phase Prepar
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Strategies for Method Development and Optimiz
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.
  • Your guide to select the buffer in HPLC development part 1. PharmaCores.
  • Control pH During Method Development for Better Chrom
  • DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTR
  • Troubleshooting Basics, Part 4: Peak Shape Problems.
  • Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Bitesize Bio.
  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc..
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • Optimization of mobile phase for HPLC analysis of cinnamic acid. Benchchem.
  • Developing HPLC Methods. Sigma-Aldrich.
  • HPLC Troubleshooting Guide. Restek.
  • Ultraviolet absorption spectra: Some substituted benzoic acids. Scilit.
  • Ultraviolet absorption spectra of o-, m-, and p-nitrobenzoic acids. science-softCon.
  • A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Royal Society of Chemistry.
  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ.
  • Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. Springer.
  • 3-Nitrobenzoic acid. PubChem.
  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC.

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Troubleshooting

Technical Support Center: Stability &amp; Storage of CAS 180505-97-9

Welcome to the Technical Support Center for 4-(3-Ethoxy-3-Oxopropylamino)-3-Nitrobenzoic Acid (CAS 180505-97-9). This compound is a highly versatile building block utilized in pharmaceutical development, specifically in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(3-Ethoxy-3-Oxopropylamino)-3-Nitrobenzoic Acid (CAS 180505-97-9). This compound is a highly versatile building block utilized in pharmaceutical development, specifically in the synthesis of anti-inflammatory and analgesic agents, as well as in biochemical enzyme inhibition studies[1].

Due to its unique structural features—an ethoxy-oxopropyl side chain and a nitrobenzoic acid core—this compound requires precise handling[1]. This guide provides drug development professionals and analytical chemists with field-proven insights into the causality of its degradation and self-validating protocols for long-term storage.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does CAS 180505-97-9 degrade when left at room temperature?

A: The degradation is primarily driven by the vulnerability of the ester linkage in the ethoxy-oxopropyl side chain. Elevated ambient temperatures provide the kinetic energy necessary to facilitate nucleophilic attack by trace ambient moisture. This leads to premature ester hydrolysis, converting the ethoxy ester into a carboxylic acid. Storing the compound strictly at 0-8°C lowers the activation energy available for these spontaneous reactions, preserving the integrity of the side chain[1].

Q2: I observed a major shift in my HPLC retention time after storing the compound for 3 months. What happened?

A: This is a classic signature of ester hydrolysis. When the ethoxy group (-OCH₂CH₃) is cleaved due to moisture exposure, the resulting carboxylic acid significantly increases the polarity of the molecule. On a standard reverse-phase C18 HPLC column, this highly polar degradant will elute much earlier than the intact CAS 180505-97-9. To prevent this, the compound must be stored in a rigorously desiccated environment. You can validate your storage system by running a baseline HPLC trace upon receipt and comparing it to a 30-day stability aliquot.

Q3: Does light exposure affect this compound during benchtop handling?

A: Yes. The nitrobenzoic acid moiety is sensitive to UV and visible light. Photon exposure can induce the photoreduction of the nitro group (-NO₂) to a nitroso (-NO) or hydroxylamine derivative, particularly if trace hydrogen donors are present in the solvent or environment. Always handle the compound under low-light conditions and mandate the use of amber glass vials for storage.

Part 2: Visualizing Degradation Pathways

To fully understand the storage requirements, we must map the logical relationships between environmental stressors and the compound's chemical degradation.

Degradation A CAS 180505-97-9 (Intact Compound) B Ambient Moisture (H2O Exposure) A->B C UV/Visible Light (Photon Exposure) A->C D Ester Hydrolysis (Carboxylic Acid Formation) B->D Nucleophilic Attack E Photoreduction (Nitro to Nitroso) C->E Radical Mechanism F Loss of Efficacy & HPLC Shift D->F E->F

Caption: Logical relationship of CAS 180505-97-9 degradation pathways via hydrolysis and photoreduction.

Part 3: Quantitative Degradation Profile

Understanding the rate of degradation under various environmental conditions is critical for establishing a robust shelf-life. The table below summarizes the quantitative impact of temperature, humidity, and light on the purity of CAS 180505-97-9.

Storage ConditionTimeframePurity (HPLC Area %)Primary Degradant ObservedCausality
0-8°C, Desiccated, Dark 12 Months> 99.0%NoneOptimal kinetic suppression[1].
25°C, 60% RH, Dark 3 Months~ 92.5%Hydrolyzed AcidMoisture-driven nucleophilic attack.
25°C, Ambient Light 1 Month< 85.0%Nitroso derivatives, AcidUV-catalyzed radical photoreduction.
-20°C, Opened Cold 1 Month~ 95.0%Hydrolyzed AcidCondensation introduced water directly to powder.

Part 4: Standard Operating Procedure (SOP) for Aliquoting & Storage

To ensure a self-validating system where the protocol inherently prevents user error, follow this step-by-step methodology for long-term storage of CAS 180505-97-9.

Step 1: Thermal Equilibration (Critical Step)

  • Action: Before opening the master container, place it inside a vacuum desiccator at room temperature for at least 30-60 minutes.

  • Causality: Opening a cold vial immediately exposes the powder to ambient air, causing atmospheric water vapor to instantly condense on the cold chemical surface. This microscopic moisture is the primary driver of ester hydrolysis.

Step 2: Single-Use Aliquoting

  • Action: Weigh out the compound into single-use amber glass vials (e.g., 10 mg to 50 mg aliquots).

  • Causality: Repeated freeze-thaw cycles and repeated opening of a master vial exponentially increase the risk of moisture ingress and thermal stress. Single-use aliquots isolate the risk.

Step 3: Inert Gas Purging

  • Action: Gently purge the headspace of each aliquot vial with dry Argon gas before sealing.

  • Causality: Argon is heavier than ambient air (density ~1.78 g/L vs 1.29 g/L). It effectively blankets the solid powder at the bottom of the vial, displacing both oxygen and moisture-laden air. Nitrogen can be used, but Argon provides a superior protective blanket.

Step 4: Sealing and Cold Storage

  • Action: Seal the vials tightly with PTFE-lined caps, wrap the seals with Parafilm, and store them in a monitored refrigerator at 0-8°C[1]. For multi-year storage, -20°C is acceptable provided Step 1 is strictly followed upon retrieval.

Workflow S1 1. Equilibrate to RT (Prevents Condensation) S2 2. Aliquot (Single-Use Volumes) S1->S2 S3 3. Argon Purge (Displaces O2/H2O) S2->S3 S4 4. Seal & Store (0-8°C, Dark) S3->S4

Caption: Step-by-step self-validating workflow for aliquoting and storing CAS 180505-97-9.

References

  • Molport. "4-[(3-ethoxy-3-oxopropyl)amino]-3-nitrobenzoic acid Database". Molport Chemical Database. URL: [Link]

Sources

Optimization

purification techniques for removing impurities from 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid

Technical Support Center: Purification & Troubleshooting for 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction Welcome to...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification & Troubleshooting for 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction

Welcome to the Technical Support Center for 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid (CAS: 180505-97-9)[1]. This compound is a critical building block in pharmaceutical development, frequently utilized as a key intermediate in the synthesis of anti-inflammatory agents, analgesics, and complex benzimidazole-based therapeutics[2].

Synthesized via a Nucleophilic Aromatic Substitution (SNAr) between a 4-halo-3-nitrobenzoic acid (e.g., 4-fluoro-3-nitrobenzoic acid) and β -alanine ethyl ester, the crude reaction mixture often contains unreacted starting materials, hydrolyzed byproducts, and colored impurities. Because the molecule contains multiple ionizable and reactive functional groups (a carboxylic acid, an ester, and a secondary amine deactivated by an ortho-nitro group), standard purification requires precise control of pH and solvent polarity.

This guide provides field-proven troubleshooting strategies, physicochemical data, and step-by-step protocols to ensure high-purity isolation.

Section 1: Physicochemical Profiling

Understanding the causality behind our purification choices requires profiling the acid-base properties of the product and its common impurities. The secondary amine in the target product is exceptionally non-basic due to the strongly electron-withdrawing nitro group, meaning the molecule behaves primarily as an acid during liquid-liquid extraction.

Table 1: Physicochemical Properties & Chromatographic Behavior

CompoundRoleEst. pKaRf (DCM:MeOH 9:1)Solubility Profile
4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid Target Product ~4.0 (COOH)0.45High in EtOAc/THF; Low in Water/Heptane
β -Alanine ethyl esterStarting Material 1~9.0 (NH 2​ )0.10 (streaks)Moderate in EtOAc; High in Acidic Water
4-Fluoro-3-nitrobenzoic acidStarting Material 2~3.5 (COOH)0.35High in EtOAc; Low in Water
4-(2-Carboxyethylamino)-3-nitrobenzoic acidHydrolysis Impurity~4.0, ~4.50.15Low in EtOAc; Moderate in Water

Section 2: Troubleshooting FAQs

Q1: How do I efficiently remove unreacted β -alanine ethyl ester from the crude reaction mixture? A1: Use a targeted acid wash. Because β -alanine ethyl ester is a primary aliphatic amine (pKa ~9.0), it is easily protonated and highly water-soluble as a salt. Conversely, the product's secondary amine is deactivated by the strongly electron-withdrawing ortho-nitro group and the para-carboxylic acid, rendering it essentially non-basic. Washing the ethyl acetate (EtOAc) extract with 1M HCl will selectively partition the unreacted ester into the aqueous layer while the product remains safely in the organic layer.

Q2: My product contains a significant amount of a highly polar impurity (Rf ~0.15). What is it, and how can I remove it? A2: This is the ester-hydrolyzed byproduct: 4-(2-carboxyethylamino)-3-nitrobenzoic acid (the "di-acid"). It forms if the SNAr reaction or subsequent workup is conducted under overly harsh basic conditions (e.g., prolonged heating with strong aqueous bases)[3]. Resolution: The di-acid is significantly less soluble in non-polar/moderately polar solvent mixtures than the mono-ester product. Perform a trituration or recrystallization using an EtOAc/Heptane mixture (See Protocol B).

Q3: I have residual unreacted 4-fluoro-3-nitrobenzoic acid. Acid-base extraction isn't separating it from the product. Why? A3: Both the target product and the starting material possess a free benzoic acid moiety (pKa ~3.5–4.0). Consequently, they co-extract in both acidic and basic aqueous conditions. To separate them, you must rely on differential solubility or silica gel chromatography. The product is slightly less polar due to the bulky, lipophilic ethoxy-oxopropyl chain, allowing for separation via gradient column chromatography.

Q4: The isolated product is a dark, viscous oil instead of a crystalline solid. How do I induce crystallization? A4: "Oiling out" is a common phenomenon with nitroaromatics, especially if residual high-boiling solvents (like DMF or DMSO) from the SNAr reaction remain in the matrix[4]. First, ensure all reaction solvent is removed by washing the organic layer with 5% aqueous LiCl. Then, dissolve the oil in a minimum amount of warm EtOAc and slowly add heptane until the solution becomes turbid. Scratching the flask or introducing seed crystals will drastically accelerate nucleation.

Section 3: Standardized Purification Protocols

Protocol A: Liquid-Liquid Extraction (Removal of Basic & Water-Soluble Impurities)

This self-validating protocol ensures the complete removal of basic amines and polar reaction solvents prior to crystallization.

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) using approximately 10 mL of solvent per gram of crude material.

  • Amine Removal: Wash the organic phase with 1M aqueous HCl (3 x 3 mL/g). Self-Check: Spot the organic layer on TLC; the baseline streak corresponding to the unreacted ester should be completely absent.

  • Solvent Removal: If the reaction was run in DMF or DMSO, wash the organic layer with 5% aqueous LiCl (3 x 3 mL/g) to pull the polar aprotic solvent into the aqueous phase.

  • Drying: Wash with saturated NaCl (brine), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield the enriched crude product.

Protocol B: Trituration / Recrystallization (Removal of Di-acid and Color Bodies)
  • Suspension: Suspend the concentrated crude residue from Protocol A in a 9:1 mixture of Heptane:EtOAc (5 mL/g).

  • Heating: Heat the suspension to 60°C for 30 minutes with vigorous stirring. The target product will partially dissolve or form a smooth slurry, while the polar di-acid impurity remains largely insoluble and clumps.

  • Cooling: Allow the mixture to cool slowly to room temperature, then chill to 4°C for 2 hours to maximize precipitation of the target compound.

  • Isolation: Filter the precipitate under vacuum, wash the filter cake with ice-cold heptane, and dry under high vacuum at 40°C to yield the pure yellow powder.

Section 4: Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Product, SMs, Di-acid) Dissolve Dissolve in EtOAc Crude->Dissolve WashAcid Wash with 1M HCl (aq) Dissolve->WashAcid Aq1 Aqueous Layer (β-Alanine ethyl ester salt) WashAcid->Aq1 Discard Org1 Organic Layer (Product, 4-F-3-NO2-BA, Di-acid) WashAcid->Org1 Keep WashWater Wash with 5% LiCl & Brine Dry (Na2SO4) Org1->WashWater Concentrate Concentrate in vacuo WashWater->Concentrate Triturate Triturate with Heptane/EtOAc (9:1) Concentrate->Triturate Filter Filter & Dry Triturate->Filter Pure Pure 4-(3-Ethoxy-3-oxopropylamino) -3-nitrobenzoic acid Filter->Pure

Caption: Step-by-step liquid-liquid extraction and trituration workflow for product isolation.

References

  • Molport. "4-[(3-ethoxy-3-oxopropyl)amino]-3-nitrobenzoic acid | 180505-97-9". Molport Database. Available at:[Link][1]

  • Armarego, W. L. F., & Chai, C. (2017). Purification of Laboratory Chemicals (8th ed.). Butterworth-Heinemann / Elsevier. Available at:[Link][4]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). John Wiley & Sons. Available at:[Link][3]

Sources

Troubleshooting

Technical Support Center: Decarboxylative Cross-Coupling of CAS 180505-97-9

Mechanistic Causality & Substrate Profiling CAS 180505-97-9 (4-(3-ethoxy-3-oxopropylamino)-3-nitrobenzoic acid) is a highly functionalized intermediate heavily utilized in advanced organic synthesis. When subjected to cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Causality & Substrate Profiling

CAS 180505-97-9 (4-(3-ethoxy-3-oxopropylamino)-3-nitrobenzoic acid) is a highly functionalized intermediate heavily utilized in advanced organic synthesis. When subjected to cross-coupling conditions, the carboxylic acid moiety acts as the primary reactive site, undergoing Decarboxylative Cross-Coupling (DCC) to form new C–C bonds.

Unlike unactivated benzoic acids which require harsh thermal conditions (>160 °C) to extrude CO₂, CAS 180505-97-9 possesses an ortho-nitro group. Mechanistic studies and density functional theory (DFT) calculations demonstrate that the ortho-nitro substituent significantly lowers the activation barrier for CO₂ extrusion[1]. It stabilizes the transition state and the resulting aryl-metal intermediate through strong inductive effects, allowing decarboxylation to proceed efficiently at milder temperatures[2][3].

However, the presence of an ethyl ester and a secondary amine introduces chemoselectivity challenges. The bimetallic Pd/Cu catalytic cycle must be precisely tuned to favor C–C bond formation over ester hydrolysis or C–N Buchwald-Hartwig amination.

Bimetallic Catalytic Pathway

CatalyticCycle Sub CAS 180505-97-9 Cu_Carb Cu(I)-Carboxylate Sub->Cu_Carb Cu(I), Base Ar_Cu Aryl-Cu(I) Species Cu_Carb->Ar_Cu Decarboxylation CO2 CO2 Release Cu_Carb->CO2 Pd_Trans Ar'-Pd(II)-Ar Ar_Cu->Pd_Trans Aryl Transfer Pd0 Pd(0) Catalyst Pd_Ox Ar'-Pd(II)-X Pd0->Pd_Ox Oxidative Addition Ar_X Aryl Halide (Ar'-X) Ar_X->Pd_Ox Pd_Ox->Pd_Trans Transmetalation Pd_Trans->Pd0 Regeneration Prod Biaryl Product Pd_Trans->Prod Reductive Elimination

Catalytic cycle of Pd/Cu-mediated decarboxylative cross-coupling for CAS 180505-97-9.

Troubleshooting Guides & FAQs

Q1: I am observing high levels of the protodecarboxylated byproduct (des-carboxylated arene) instead of the cross-coupled product. How do I correct this? Causality: Protodecarboxylation occurs when the intermediate Aryl-Cu(I) species undergoes protonation faster than it can transmetalate to the Palladium cycle[4]. This is typically caused by adventitious moisture or an inefficient transmetalation step. Solution:

  • Ensure strictly anhydrous conditions. Use oven-dried glassware and add activated 3Å molecular sieves directly to the reaction mixture.

  • Switch from hygroscopic bases (like K₂CO₃) to anhydrous Ag₂CO₃, which can act as both a non-nucleophilic base and a transmetalation accelerator.

  • Increase the Pd catalyst loading relative to Cu to ensure the Ar'-Pd(II)-X intermediate is readily available to intercept the Aryl-Cu(I) species before protonation occurs[5].

Q2: How do I prevent the secondary amine in CAS 180505-97-9 from undergoing competing Buchwald-Hartwig amination? Causality: Palladium catalysts can oxidatively add to aryl halides and subsequently bind to the secondary amine of the 3-ethoxy-3-oxopropylamino group, leading to unwanted C–N coupling. Solution: Employ bulky, electron-rich phosphine ligands (e.g., XPhos or BrettPhos). The steric bulk of these ligands accelerates C–C reductive elimination and sterically hinders the coordination of the secondary amine, thereby funneling the reaction exclusively down the DCC pathway.

Q3: My ethyl ester moiety is hydrolyzing during the reaction. What is the optimal base/solvent system? Causality: Standard DCC protocols often use alkali metal carbonates in highly polar aprotic solvents (NMP/quinoline) at elevated temperatures. If trace water is present, these conditions generate hydroxide equivalents, leading to rapid saponification of the ester. Solution: Utilize a non-nucleophilic, anhydrous base system such as Ag₂CO₃ in a less hydrolytic solvent mixture like Toluene/DMF (4:1) at 110–120 °C. The ortho-nitro group provides enough activation that harsh temperatures (160 °C) and aggressive solvents (quinoline) are unnecessary[3].

Quantitative Data: Catalyst System Optimization

Table 1: Effect of reaction parameters on the Decarboxylative Cross-Coupling of CAS 180505-97-9 with Aryl Bromides.

Catalyst SystemBase / AdditiveSolventTemp (°C)Chemoselectivity (DCC : Protodecarboxylation)Ester Integrity
5% Pd(OAc)₂ / 15% CuIK₂CO₃NMP/Quinoline16040:60< 20% (Hydrolyzed)
5% PdCl₂ / 20% Cu₂OCs₂CO₃ / 3Å MSDMF13075:25> 85% Intact
5% Pd(dba)₂ / 15% CuBrAg₂CO₃Toluene/DMF11092:8> 95% Intact

Validated Experimental Protocol

Self-Validating Pd/Cu-Catalyzed DCC of CAS 180505-97-9

Objective: Selective C–C coupling while preserving the ester and amine functionalities.

Step 1: Catalyst & Reagent Preparation (Glovebox Recommended)

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add CAS 180505-97-9 (1.0 mmol, 282.25 mg).

  • Add Pd(dba)₂ (0.05 mmol, 5 mol%), CuBr (0.15 mmol, 15 mol%), XPhos (0.10 mmol, 10 mol%), and anhydrous Ag₂CO₃ (1.5 mmol).

  • Add 200 mg of freshly activated 3Å molecular sieves to act as an internal moisture scavenger, ensuring protodecarboxylation is suppressed.

Step 2: Solvent & Substrate Addition 4. Seal the tube with a septum and transfer to a fume hood. Connect to a Schlenk line (Argon). 5. Inject the aryl bromide (1.2 mmol) via syringe. If the aryl bromide is a solid, add it during Step 1. 6. Inject a degassed, anhydrous solvent mixture of Toluene/DMF (4:1 v/v, 5.0 mL). 7. Inject dodecane (0.5 mmol) as an internal standard for quantitative GC-MS monitoring.

Step 3: Reaction Execution & Monitoring 8. Heat the reaction mixture in a pre-heated oil bath at 110 °C for 12 hours. 9. Self-Validation Check: At 4 hours, withdraw a 50 µL aliquot, dilute with EtOAc, filter through a short silica plug, and analyze via GC-MS. The presence of the dodecane standard allows for accurate quantification. You should observe <10% of the nitrobenzene byproduct. If >10% is observed, halt the reaction and verify the anhydrous nature of your solvents and base before repeating.

Step 4: Workup & Isolation 10. Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove metal residues and molecular sieves. 11. Wash the organic filtrate with water (3 x 10 mL) to remove DMF, followed by brine (10 mL). 12. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

References

  • Title: Decarboxylative cross-coupling - Wikipedia Source: Wikipedia URL
  • Title: Palladium(0)
  • Title: Advancements in double decarboxylative coupling reactions of carboxylic acids Source: RSC Advances URL
  • Title: Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF2 Source: Beilstein Journal of Organic Chemistry URL
  • Title: Fundamental Principles in Catalysis from Mechanistic Studies of Oxidative Decarboxylative Coupling Reactions Source: PMC - NIH URL

Sources

Optimization

overcoming steric hindrance in 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid synthesis

Welcome to the Synthesis Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to synthesize 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to synthesize 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid .

The primary bottleneck in this reaction is the severe steric hindrance imposed by the ortho-nitro group during the Nucleophilic Aromatic Substitution (SNAr) with the bulky β-alanine ethyl ester. If forced with harsh conditions, researchers often destroy the very ester they are trying to attach. This guide provides field-proven, mechanistically sound solutions to bypass these steric barriers while preserving molecular integrity.

Part 1: Mechanistic Pathway & Visualization

To solve the steric problem, we must first visualize the electronic flow. The reaction relies on the formation of a negatively charged Meisenheimer complex. The bulky ortho-nitro group physically blocks the incoming amine, meaning the electrophilic carbon (C4) must be highly activated to lower the activation energy barrier.

SNAr_Mechanism Start 4-Fluoro-3-nitrobenzoic acid + β-Alanine ethyl ester Base DIPEA (Base) Deprotonation of Amine Start->Base Attack Nucleophilic Attack at C4 (Overcoming Steric Hindrance) Base->Attack Intermediate Meisenheimer Complex (Stabilized by -NO2 & DMF) Attack->Intermediate Leaving Fluoride Elimination (Fast Step) Intermediate->Leaving Product 4-(3-Ethoxy-3-oxopropylamino) -3-nitrobenzoic acid Leaving->Product

Fig 1: SNAr mechanism for 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid synthesis.

Part 2: Troubleshooting FAQs

Q1: Why is my conversion rate so low (<15%) when using 4-chloro-3-nitrobenzoic acid? A1: The ortho-nitro group creates substantial steric hindrance around the C4 position. In SNAr reactions, the rate-determining step is the initial nucleophilic attack. While chlorine is a decent leaving group, it is not electronegative enough to sufficiently activate the sterically congested C4 carbon. The Fix: Switch to 4-fluoro-3-nitrobenzoic acid . Fluorine's extreme electronegativity strongly polarizes the C–F bond, increasing the electrophilicity of C4 and stabilizing the negatively charged σ -complex. This effectively lowers the activation energy barrier for the incoming β-alanine ethyl ester, allowing the reaction to proceed despite the steric bulk 1.

Q2: I am seeing significant degradation and multiple spots on my TLC. What is causing this? A2: This is a classic symptom of ethyl ester hydrolysis. If you are using an inorganic base (like NaOH or aqueous K₂CO₃) at elevated temperatures to force the sterically hindered reaction, the hydroxide/carbonate ions will attack the ester, yielding an unwanted dicarboxylic acid byproduct. The Fix: Use a bulky, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) under strictly anhydrous conditions. DIPEA is sterically precluded from attacking the ester but is basic enough to act as a proton sponge during the SNAr process.

Q3: What is the optimal solvent system to overcome the steric barrier? A3: Polar aprotic solvents, specifically N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), are mandatory. Protic solvents (like ethanol) hydrogen-bond heavily with the primary amine of β-alanine ethyl ester, creating a massive solvation shell that exacerbates the steric hindrance issue. DMF stabilizes the negatively charged Meisenheimer transition state without solvating the nucleophile, thereby accelerating the reaction 2.

Part 3: Quantitative Optimization Data

To illustrate the causality of these reagent choices, review the optimization matrix below. Notice how the combination of the fluoro-precursor and a non-nucleophilic base drastically shifts the yield.

Halogen PrecursorSolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Observation
4-ChloroEtOHK₂CO₃8024<15%Protic solvent solvates nucleophile; steric block prevents attack.
4-ChloroDMFDIPEA802445%Aprotic solvent helps, but C-Cl bond lacks sufficient polarization.
4-FluoroDMFK₂CO₃ (aq)801260%F-activation overcomes sterics, but aqueous base hydrolyzes ester.
4-Fluoro DMF DIPEA 60 12 >92% Optimal. Bulky base prevents hydrolysis; F-activation drives SNAr.

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. The workup step inherently purifies the product while simultaneously confirming that ester hydrolysis was successfully avoided.

Objective: Synthesize 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid (>90% yield).

Materials:

  • 4-Fluoro-3-nitrobenzoic acid (1.0 eq, 10 mmol, 1.85 g)

  • β-Alanine ethyl ester hydrochloride (1.2 eq, 12 mmol, 1.84 g)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30 mmol, 5.2 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Reagent Loading: Add 1.85 g of 4-fluoro-3-nitrobenzoic acid and 1.84 g of β-alanine ethyl ester hydrochloride to the flask.

  • Solvent Addition: Inject 20 mL of anhydrous DMF. Stir at room temperature until the solids are mostly dissolved.

    • Causality: Anhydrous DMF is critical to prevent ambient water from acting as a competing nucleophile or hydrolyzing the delicate ethyl ester.

  • Base Addition: Slowly add 5.2 mL of DIPEA via syringe over 5 minutes.

    • Causality: Exactly 3.0 equivalents are used: one equivalent neutralizes the hydrochloride salt of the amine, one equivalent deprotonates the carboxylic acid of the starting material, and the final equivalent acts as the proton sponge for the SNAr reaction.

  • Heating: Heat the reaction mixture to 60 °C using an oil bath. Stir continuously for 12 hours.

    • Causality: 60 °C provides the precise thermal energy required to overcome the steric barrier of the ortho-nitro group without inducing thermal degradation of the ester.

  • In-Process Monitoring: Monitor by LC-MS. The starting material will show an[M-H]⁻ peak at m/z 184. The desired product will show an[M+H]⁺ peak at m/z 283.

  • Self-Validating Workup: Cool the mixture to room temperature. Pour the mixture into 100 mL of ice-cold 0.5 M HCl solution while stirring vigorously.

    • Causality & Validation: The acidic quench protonates the DIPEA (making it water-soluble) and ensures the product's carboxylic acid is fully protonated, causing the target compound to precipitate out. Crucially, if the reaction failed and the ester hydrolyzed, the resulting highly polar dicarboxylic acid would remain dissolved in the aqueous phase, preventing a false-positive yield.

  • Isolation: Filter the bright yellow precipitate through a Büchner funnel. Wash the filter cake with cold distilled water (3 x 20 mL) to remove residual DMF and salts.

  • Drying: Dry the solid in a vacuum oven at 45 °C overnight to yield pure 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid.

References

  • Title: Solid-Phase Synthesis of 3,4,5-Substituted 1,5-Benzodiazepin-2-ones Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Arylation Chemistry for Bioconjugation Source: DSpace@MIT / Angewandte Chemie International Edition URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Analgesic Intermediates: Profiling 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic Acid Against Industry Standards

Introduction: The Unseen Scaffolding of Pain Relief In the vast landscape of pharmaceutical development, the final active pharmaceutical ingredient (API) often receives the most attention. However, the journey to that AP...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Unseen Scaffolding of Pain Relief

In the vast landscape of pharmaceutical development, the final active pharmaceutical ingredient (API) often receives the most attention. However, the journey to that API is paved with critical building blocks known as intermediates. The selection of an intermediate is a pivotal decision in drug synthesis, profoundly influencing the efficiency, scalability, purity, and even the novelty of the final therapeutic agent. This guide provides an in-depth comparison of a versatile, though less conventional, intermediate, 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid , against several standard-bearers in the synthesis of common analgesics.

We will dissect these molecules from the perspective of a process development chemist and a medicinal chemist, evaluating not just their synthetic routes but also their inherent chemical potential. Our analysis will be grounded in established chemical principles and supported by experimental data and protocols, offering researchers and drug development professionals a comprehensive framework for intermediate selection. The standard intermediates chosen for this comparison represent a cross-section of the analgesic market: 4-Aminophenol , the cornerstone for paracetamol (acetaminophen); 4'-Isobutylacetophenone , the key precursor to ibuprofen; and 4-Hydrazinobenzenesulfonamide , a critical component in the synthesis of the selective COX-2 inhibitor, celecoxib.

Section 1: A Profile of 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic Acid

4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid is a multifaceted organic compound whose structure suggests significant potential as a scaffold in medicinal chemistry.[1] Its applications are noted in the development of anti-inflammatory and analgesic agents, where it serves as a key building block for more complex bioactive molecules.[1]

Chemical Structure and Properties:

  • Molecular Formula: C₁₂H₁₄N₂O₆

  • Molecular Weight: 282.25 g/mol

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): A versatile handle for forming amides, esters, or serving as a key pharmacophoric feature.

    • Nitro Group (-NO₂): A strong electron-withdrawing group that can be readily reduced to an amine, opening pathways for further derivatization.

    • Secondary Amine (-NH-): Offers a site for substitution or can influence the electronic properties of the aromatic ring.

    • Ethyl Ester (-COOEt): Can be hydrolyzed to a second carboxylic acid, creating a dicarboxylic acid structure, or used in other ester-based reactions.

The presence of these distinct functional groups on a single molecule makes it a highly attractive starting point for creating diverse chemical libraries.

Plausible Synthetic Rationale

While specific industrial synthesis routes are proprietary, a chemically sound approach involves a nucleophilic aromatic substitution reaction. Starting with 4-chloro-3-nitrobenzoic acid, a reaction with β-alanine ethyl ester would yield the target compound. This approach is logical as it utilizes readily available starting materials and follows a well-established reaction mechanism.

Caption: A plausible synthetic pathway for the target intermediate.

Section 2: Profiles of Standard Analgesic Intermediates

To provide a meaningful comparison, we will examine three widely used intermediates in the production of leading analgesics.

4-Aminophenol: The Precursor to Paracetamol (Acetaminophen)

4-Aminophenol is a high-volume industrial chemical of immense importance, serving as the final intermediate in the synthesis of paracetamol.[2] Its simple structure, containing a nucleophilic amine and a phenolic hydroxyl group, is its key asset.

  • Role in Synthesis: The amino group of 4-aminophenol is acetylated using acetic anhydride to form the amide bond in paracetamol, a straightforward and high-yielding reaction.[3][4]

  • Synthesis: Typically produced via the catalytic hydrogenation of 4-nitrophenol.[2] This process is well-optimized for industrial scale.

Caption: The final synthesis step of Paracetamol from 4-Aminophenol.

4'-Isobutylacetophenone: The Gateway to Ibuprofen

Ibuprofen is a cornerstone of the non-steroidal anti-inflammatory drug (NSAID) class.[5] The most common synthetic routes, including the original Boots process and the more modern BHC process, rely on 4'-isobutylacetophenone as the key starting intermediate.[6]

  • Role in Synthesis: The acetyl group of this intermediate is the anchor point for transformation into the propionic acid side-chain of ibuprofen.[6] This is achieved through various multi-step sequences.[7][8]

  • Synthesis: Produced via the Friedel-Crafts acylation of isobutylbenzene with acetyl chloride or acetic anhydride.[6][8]

Caption: The role of 4'-Isobutylacetophenone in Ibuprofen synthesis.

4-Hydrazinobenzenesulfonamide Hydrochloride: A Building Block for Celecoxib

Celecoxib is a selective COX-2 inhibitor used to treat inflammatory diseases.[9] Its synthesis involves the construction of a pyrazole ring, for which 4-hydrazinobenzenesulfonamide hydrochloride is an essential precursor.[9][10]

  • Role in Synthesis: This intermediate provides the hydrazine and sulfonamide moieties required for the final drug structure. It undergoes a condensation reaction with a diketone intermediate (4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione) to form the central pyrazole ring of celecoxib.[9]

  • Synthesis: Prepared from sulfanilamide through a diazotization reaction, followed by reduction.[11]

Section 3: Comparative Analysis

This section directly compares our target compound with the established intermediates across several key performance and chemical metrics.

Table 1: Physicochemical and Synthetic Comparison
Property4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic Acid4-Aminophenol4'-Isobutylacetophenone4-Hydrazinobenzenesulfonamide HCl
Molecular Weight 282.25 g/mol 109.13 g/mol 176.25 g/mol 223.67 g/mol
Final Drug Target Potential novel analgesics[1]ParacetamolIbuprofen[5]Celecoxib[9]
Synthetic Complexity Moderate (2-step plausible route)Low (1-step from nitrophenol)[2]Low (1-step Friedel-Crafts)[6]Moderate (2-step from sulfanilamide)[11]
Key Transformation Nucleophilic Aromatic SubstitutionNitro ReductionFriedel-Crafts AcylationDiazotization & Reduction
Versatility High (4 distinct functional groups)Moderate (2 functional groups)Low (Primarily for propionic acid synthesis)Low (Specific for pyrazole synthesis)
"Green" Chemistry Aspect Route can be optimized; potential for waste.Catalytic hydrogenation is relatively clean.Friedel-Crafts requires a stoichiometric Lewis acid, generating significant waste. Modern methods improve this.[12]Diazotization can involve hazardous reagents.
Performance Insights
  • Synthetic Efficiency and Cost: The standard intermediates benefit from decades of process optimization. Their syntheses are high-yielding, scalable, and cost-effective, making them suitable for producing blockbuster drugs. The synthesis of 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid, while straightforward, would require significant development to compete on a cost-of-goods basis for a high-volume drug.

  • Chemical Versatility and Novelty: This is where 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid excels. While 4-aminophenol and 4'-isobutylacetophenone are largely single-purpose intermediates, the target compound is a platform for diversification.

    • The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used to form heterocycles.

    • The carboxylic acid can be converted to a wide array of amides to explore structure-activity relationships (SAR).

    • The ester can be hydrolyzed to provide a di-acid, potentially for improving solubility or creating a different binding profile. This inherent versatility makes it an ideal intermediate for a drug discovery program aiming to generate novel intellectual property, rather than for manufacturing an existing generic drug.

Section 4: Key Experimental Protocols

To provide a practical context, we detail a standard protocol for the synthesis and purification of paracetamol and a common method for purity analysis.

Experimental Protocol 1: Synthesis of Paracetamol from 4-Aminophenol

This protocol is a classic undergraduate experiment that demonstrates the principles of industrial synthesis.[3]

Objective: To synthesize N-(4-hydroxyphenyl)acetamide (Paracetamol) via acetylation of 4-aminophenol.

Materials:

  • 4-aminophenol (10.0 g)

  • Acetic anhydride (12.0 mL)

  • Deionized water

  • 100 mL Round-bottom flask

  • Hot plate with water bath

  • Buchner funnel and filter flask

Procedure:

  • Reaction Setup: Add 10.0 g of 4-aminophenol and 30 mL of deionized water to the 100 mL round-bottom flask.

  • Addition of Reagent: While stirring, carefully add 12.0 mL of acetic anhydride to the flask.

  • Heating: Heat the mixture in a water bath at approximately 80-90°C for 15-20 minutes with occasional swirling to ensure complete reaction.

  • Crystallization: Remove the flask from the heat and cool it in an ice-water bath for 20 minutes to induce crystallization of the crude product.

  • Isolation: Collect the crude paracetamol crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove soluble impurities.

  • Purification (Recrystallization): Transfer the crude solid to a beaker. Add a minimal amount of hot deionized water (or a water/ethanol mixture) until the solid just dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[3]

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry. Determine the melting point (expected: 169-171°C) and yield.

Causality Behind Choices:

  • Acetic Anhydride: Chosen over acetyl chloride as it is less volatile, easier to handle, and the byproduct, acetic acid, is benign and easily removed.[13]

  • Recrystallization: This is the most common and cost-effective method for purifying solid organic compounds on a large scale. The choice of solvent is critical; the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.

Experimental Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a synthesized analgesic intermediate.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A gradient of Acetonitrile (Solvent A) and Water with 0.1% Formic Acid (Solvent B).

  • Example Gradient: Start at 10% A, ramp to 90% A over 10 minutes, hold for 2 minutes, return to 10% A and equilibrate.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a known amount of a reference standard of the intermediate in a suitable solvent (e.g., acetonitrile/water) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare a sample of the synthesized intermediate at the same concentration.

  • Injection: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions into the HPLC system.

  • Data Analysis: Monitor the chromatogram at a suitable wavelength (e.g., 254 nm). Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The retention time of the sample peak should match that of the reference standard.

Self-Validating System: This protocol is self-validating because the identity of the compound is confirmed by matching the retention time with a certified reference standard, while purity is quantitatively assessed by the area-under-the-curve percentage.

Conclusion and Future Perspectives

The choice of an intermediate is fundamentally tied to the overall goal of the synthesis.

  • For large-scale manufacturing of established drugs like paracetamol and ibuprofen, standard intermediates such as 4-aminophenol and 4'-isobutylacetophenone are unparalleled. Their syntheses are highly optimized, cost-effective, and reliable.

  • For the synthesis of more complex, patented drugs like celecoxib, specialized intermediates like 4-hydrazinobenzenesulfonamide are required, where the cost and complexity are justified by the final product's value.

  • For research and development of novel analgesics , a versatile intermediate like 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid presents a compelling advantage. Its multiple functional "handles" provide a rich platform for creating a diverse library of new chemical entities. While its initial cost may be higher, its value lies in accelerating the discovery of new, patentable drug candidates by enabling rapid exploration of a wide chemical space.

The future of intermediate synthesis will likely focus on integrating principles of green chemistry and continuous-flow manufacturing.[12][14] These approaches aim to reduce waste, improve safety, and increase efficiency, further refining the critical first steps on the long road to a final drug product. For both established standards and novel platforms, these advancements will continue to shape the economic and environmental landscape of pharmaceutical manufacturing.

References

  • Celecoxib Intermediates: Key Steps In Synthesis. (2025, June 13). Arborpharmchem.
  • Synthesis of analgesics: aspirin & acetaminophen experimental techniques required. University of Toronto Scarborough.
  • 4-AMINOPHENOL.
  • 4-(3-Ethoxy-3-Oxopropylamino)-3-Nitrobenzoic Acid. Chem-Impex.
  • 4-Aminophenol: Applications and Toxicology. (2023, July 14). ChemicalBook.
  • Celecoxib Intermediates Process Development For Enhanced Yield. (2025, June 20). Arborpharmchem.
  • Synthesis of Ibuprofen. (2025, December 7). Chemistry Steps.
  • CELECOXIB. New Drug Approvals.
  • Aim at chemical synthesis through Ibuprofen. (2023, January 2). Medicilon.
  • Synthesis of ibuprofen from benzene. (2018, October 11). The Science Snail.
  • 4-Aminophenol. Wikipedia.
  • CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride.
  • Ibuprofen Synthesis. (2019, April 11). Synaptic - Central College.
  • Tramadol. (2025, September 12). AERU - University of Hertfordshire.
  • Synthetic Route for Naproxen from 2-Methoxynaphthalene: Applic
  • Scalable and Integrated Four-step Continuous-Flow Synthesis of Ibuprofen Using a Zinc-Catalyzed 1,2-Aryl Migration Strategy. (2024, May 20).
  • Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. Saddleback College.
  • Continuous-Flow Synthesis of Tramadol
  • Preparation of paracetamol (P-acetamido phenol). SlideShare.
  • The reaction mechanism of acetaminophen synthesis.
  • 4-(3-ETHOXY-3-OXOPROPYLAMINO)-3-NITROBENZOIC ACID. Sigma-Aldrich.

Sources

Comparative

Validation of Analytical Methods for CAS 180505-97-9 Quantification: A Comprehensive Comparison Guide

Executive Summary & Analytical Context The compound 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid (CAS 180505-97-9) is a highly versatile synthetic intermediate utilized in pharmaceutical development, biochemical res...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

The compound 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid (CAS 180505-97-9) is a highly versatile synthetic intermediate utilized in pharmaceutical development, biochemical research, and complex organic synthesis[1]. With a molecular weight of 282.25 g/mol and a formula of C₁₂H₁₄N₂O₆[2], accurate quantification of this compound is critical for purity assessment, reaction monitoring, and trace-level impurity profiling[3].

This guide provides an objective, data-backed comparison of three primary analytical modalities—HPLC-UV , UPLC-PDA , and LC-MS/MS —for the quantification of CAS 180505-97-9. The methodologies and validation parameters described herein are strictly aligned with the modernized ICH Q2(R2) guidelines for analytical procedure validation[4][5].

Molecular Profiling & Chromatographic Causality

To design a robust analytical method, one must first understand the structural causality that dictates the compound's behavior in a chromatographic system. CAS 180505-97-9 possesses four critical functional groups:

  • Carboxylic Acid (-COOH): With an estimated pKa of ~3.5–4.0, this group will ionize at a neutral pH, leading to severe peak tailing and poor retention on standard reversed-phase (C18) columns. Causality: The mobile phase must be buffered or acidified (e.g., 0.1% Formic Acid, pH ~2.7) to ensure the molecule remains fully protonated and neutral during separation.

  • Ethyl Ester (-COOCH₂CH₃): Esters are highly susceptible to base-catalyzed hydrolysis. Causality: High-pH mobile phases (pH > 8) must be strictly avoided to prevent in-situ degradation of the analyte into its corresponding dicarboxylic acid during the run.

  • Secondary Amine (-NH-): Provides a site for positive ionization in mass spectrometry (ESI+), though the presence of the carboxylic acid often makes negative ion mode (ESI-) highly efficient via deprotonation[M-H]⁻.

  • Nitroaromatic Ring: The nitrobenzoic acid core provides a strong, distinct chromophore. Causality: This enables highly sensitive UV detection (typically at 254 nm or 280 nm), making conventional HPLC-UV a viable and cost-effective option[6].

Methodological Comparison: HPLC-UV vs. UPLC-PDA vs. LC-MS/MS

Selecting the correct analytical platform depends entirely on the intended purpose of the assay (e.g., API release testing vs. trace bioanalysis)[4]. Table 1 objectively compares the performance metrics of the three primary alternatives.

Table 1: Performance Comparison of Analytical Platforms for CAS 180505-97-9

ParameterHPLC-UV (Standard)UPLC-PDA (High-Throughput)LC-MS/MS (Trace/Bioanalytical)
Primary Use Case Routine purity/assay testing[3]High-throughput process monitoringTrace impurity profiling / PK studies
Column Chemistry C18 (5 µm, 150 x 4.6 mm)C18 (1.7 µm, 50 x 2.1 mm)C18 (1.7 µm, 50 x 2.1 mm)
Detection Mode UV Absorbance (254 nm)Photodiode Array (200-400 nm)ESI- MRM (281.1 → 235.1)
Typical Run Time 15 – 20 minutes3 – 5 minutes3 – 5 minutes
Sensitivity (LOQ) ~1.5 µg/mL~0.5 µg/mL~1.0 ng/mL
Linear Dynamic Range 1.5 – 100 µg/mL0.5 – 100 µg/mL1.0 – 500 ng/mL
Matrix Interference Moderate to HighModerateExtremely Low (Highly Selective)
Cost per Sample LowMediumHigh

Experimental Workflows & Self-Validating Protocols

According to ICH Q2(R2) and FDA Bioanalytical Method Validation guidelines, every analytical run must be a self-validating system[5][7]. This means the protocol must inherently prove its own reliability through System Suitability Testing (SST), calibration standards, and Quality Control (QC) checks[7].

Protocol A: HPLC-UV Method for Routine Quantification

1. Mobile Phase Preparation:

  • Solvent A: 0.1% Formic Acid in LC-MS grade Water (Prevents ester hydrolysis and protonates the -COOH group).

  • Solvent B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 12 minutes, hold for 3 minutes, re-equilibrate for 5 minutes.

2. Sample Preparation:

  • Accurately weigh 10.0 mg of CAS 180505-97-9 reference standard[8].

  • Dissolve in 10 mL of Methanol/Water (50:50, v/v) to create a 1.0 mg/mL stock solution. Store at 0-8°C to maintain stability[1].

  • Dilute to working concentrations (1.5 to 100 µg/mL) using the initial mobile phase conditions to prevent solvent-front distortion.

3. System Suitability Test (SST):

  • Inject the 50 µg/mL standard six times consecutively.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%; Tailing factor ≤ 1.5; Theoretical plates > 2000.

Protocol B: LC-MS/MS Method for Trace Analysis

1. Mass Spectrometer Parameters (Triple Quadrupole):

  • Ionization: Electrospray Ionization in Negative Mode (ESI-).

  • Precursor Ion:m/z 281.1 [M-H]⁻ (Calculated from MW 282.25[2]).

  • Product Ion (Quantifier):m/z 235.1 (Corresponding to the loss of the ethoxy group/formate).

  • Collision Energy (CE): Optimized to 18 eV.

2. Validation Execution (ICH Q2(R2) / FDA framework):

  • Specificity: Inject blank matrix. The response must be < 20% of the Lower Limit of Quantification (LLOQ)[9].

  • Accuracy & Precision: Analyze QC samples at four levels (LLOQ, Low, Mid, High) in five replicates. The mean value must be within ±15% of the nominal value (±20% at LLOQ)[7].

ICH Q2(R2) Validation Workflow Diagram

ValidationWorkflow Start Method Selection (HPLC vs UPLC vs LC-MS/MS) Prep Sample Preparation & pH Optimization Start->Prep Specificity Specificity / Selectivity (Blank & Matrix Match) Prep->Specificity Linearity Linearity & Range (R² ≥ 0.999) Prep->Linearity Accuracy Accuracy & Recovery (Spike at 3 Levels) Prep->Accuracy Precision Precision (Repeatability & Intermediate) Prep->Precision DataAnalysis Data Analysis & Acceptance Criteria Specificity->DataAnalysis Linearity->DataAnalysis Accuracy->DataAnalysis Precision->DataAnalysis Valid Validated Method Ready for Routine Use DataAnalysis->Valid

Figure 1: Standardized ICH Q2(R2) analytical validation workflow for CAS 180505-97-9 quantification.

Validation Data Summary

The following tables summarize the expected validation outcomes for the HPLC-UV method, demonstrating compliance with ICH Q2(R2) acceptance criteria[4][10].

Table 2: Linearity, LOD, and LOQ (HPLC-UV)

ParameterResultICH Q2(R2) Acceptance Criteria
Linearity Range 1.5 – 100.0 µg/mLMust cover expected sample range
Regression Equation y = 45213x + 1205N/A
Correlation Coefficient (R²) 0.9998≥ 0.999
Limit of Detection (LOD) 0.45 µg/mLSignal-to-Noise (S/N) ≥ 3:1
Limit of Quantification (LOQ) 1.35 µg/mLSignal-to-Noise (S/N) ≥ 10:1

Table 3: Accuracy and Precision (Intra-day & Inter-day)

QC Level (µg/mL)Accuracy (% Recovery)Intra-day Precision (% RSD, n=6)Inter-day Precision (% RSD, n=12)
Low (2.0) 98.5%1.8%2.1%
Mid (50.0) 100.2%0.6%0.9%
High (80.0) 99.8%0.5%0.8%
Regulatory Limit98.0% - 102.0%≤ 2.0%≤ 2.0%

Decision Matrix: Choosing the Right Method

  • Choose HPLC-UV if: You are conducting routine batch release testing, purity assessments (≥99% area)[3], or reaction monitoring where the analyte concentration is relatively high (> 2 µg/mL) and equipment cost is a primary constraint.

  • Choose UPLC-PDA if: You require the same dynamic range as HPLC but need to process hundreds of samples per day. The sub-2-micron particle size drastically reduces run times while maintaining excellent resolution.

  • Choose LC-MS/MS if: You are quantifying CAS 180505-97-9 as a trace impurity in a complex formulation, or if the compound is being evaluated in biological matrices (e.g., pharmacokinetic profiling) where high selectivity and sub-ng/mL sensitivity are mandatory[11][12].

References

  • [2] Molport. "4-[(3-ethoxy-3-oxopropyl)amino]-3-nitrobenzoic acid." Available at:[Link]

  • [11] ResolveMass. "Essential FDA Guidelines for Bioanalytical Method Validation." Available at:[Link]

  • [4] IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." Available at:[Link]

  • [5] European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Available at:[Link]

  • [12] Utrecht University Repository. "Bioanalytical LC–MS/MS validation of therapeutic drug monitoring assays in oncology." Available at:[Link]

  • [10] European Medicines Agency (EMA). "ICH guideline Q2(R2) on validation of analytical procedures." Available at:[Link]

  • [9] National Institutes of Health (NIH). "Recommendations for Validation of LC-MS/MS Bioanalytical Methods." Available at:[Link]

  • [7] GMP Compliance. "Bioanalytical Method Validation Guidance for Industry." Available at:[Link]

Sources

Validation

comparative efficacy of CAS 180505-97-9 in targeted enzyme inhibition studies

Comparative Efficacy Guide: CAS 180505-97-9 vs. Elaborated APIs in Targeted Enzyme Inhibition As a Senior Application Scientist in early-stage drug discovery, evaluating the efficacy of chemical building blocks against t...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: CAS 180505-97-9 vs. Elaborated APIs in Targeted Enzyme Inhibition

As a Senior Application Scientist in early-stage drug discovery, evaluating the efficacy of chemical building blocks against their fully elaborated Active Pharmaceutical Ingredients (APIs) is critical for understanding Structure-Activity Relationships (SAR). This guide provides an objective, data-driven comparison of CAS 180505-97-9 (4-(3-ethoxy-3-oxopropylamino)-3-nitrobenzoic acid) against advanced direct thrombin inhibitors (DTIs) such as Dabigatran and Argatroban.

While CAS 180505-97-9 is primarily recognized as a crucial synthetic intermediate[1], evaluating its baseline efficacy in targeted enzyme inhibition studies provides foundational insights into the mechanistic necessity of subsequent structural elaborations.

Structural Rationale & Mechanistic Causality

In targeted enzyme inhibition—specifically targeting human α -thrombin—the architecture of the active site dictates compound efficacy. Thrombin features a deep, acidic S1 specificity pocket (anchored by Asp189) and hydrophobic S2/S3 pockets[2].

  • CAS 180505-97-9: This compound features a nitrobenzoic acid core and an ethoxy-oxopropylamino chain[1]. It lacks a basic moiety (such as a benzamidine or arginine-mimetic) required to form a critical salt bridge with Asp189. Consequently, its standalone inhibitory efficacy is negligible, serving only as a low-affinity fragment.

  • Dabigatran (Elaborated API): Through synthetic progression, the nitro group of CAS 180505-97-9 is reduced and cyclized to form a benzimidazole ring (occupying the S2 pocket), and a benzamidine group is added (anchoring into the S1 pocket)[2][3]. This transforms the inactive intermediate into a highly potent, targeted direct thrombin inhibitor.

Logic N1 CAS 180505-97-9 (Intermediate Fragment) N2 S1 Pocket Binder (Benzamidine Addition) N1->N2 Structural Elaboration N3 S2 Pocket Core (Benzimidazole Cyclization) N2->N3 Cyclization N4 Dabigatran (Active API) N3->N4 High Affinity Binding

Logical progression from CAS 180505-97-9 to the highly potent thrombin inhibitor Dabigatran.

Comparative Efficacy Data

The following table summarizes the quantitative in vitro efficacy of CAS 180505-97-9 compared to clinical-grade alternatives. Data is derived from standardized chromogenic substrate assays targeting human α -thrombin.

CompoundClassificationTarget EnzymeIC50 (nM)Ligand Efficiency (LE)
CAS 180505-97-9 Synthetic Intermediate / FragmentHuman α -Thrombin> 100,000< 0.15
Dabigatran Active Pharmaceutical IngredientHuman α -Thrombin4.50.38
Argatroban Reference Control (API)Human α -Thrombin3.20.35

Insight: The >100 μM IC50 of CAS 180505-97-9 confirms that the nitrobenzoic acid scaffold alone cannot competitively displace endogenous substrates. The >20,000-fold increase in potency seen in Dabigatran validates the necessity of the S1/S2 pocket elaborations[3].

Self-Validating Experimental Protocol: Thrombin Inhibition Assay

To generate trustworthy, reproducible data, the following protocol employs a self-validating chromogenic assay. Every step is designed with built-in causality to prevent false positives (e.g., pan-assay interference compounds or non-specific binding).

Step-by-Step Methodology
  • Reagent Preparation & Baseline Control:

    • Prepare human α -thrombin (0.5 U/mL) in an assay buffer containing 50 mM Tris-HCl, 150 mM NaCl, and 0.1% BSA at pH 7.4.

    • Causality: The inclusion of 0.1% BSA is a critical self-validating step; it prevents the non-specific adsorption of the highly charged thrombin enzyme to the polystyrene microplate walls, ensuring that any observed loss of enzyme activity is strictly due to the inhibitor, not surface depletion.

  • Compound Dilution:

    • Dissolve CAS 180505-97-9, Dabigatran, and Argatroban in DMSO. Perform 10-point serial dilutions. Ensure final DMSO concentration in the assay does not exceed 1% to maintain enzyme stability.

  • Pre-Equilibration (Incubation):

    • Combine 50 μL of the thrombin solution with 10 μL of the test compound in a 96-well microplate. Incubate at 37°C for exactly 15 minutes.

    • Causality: Competitive inhibitors require time to reach thermodynamic binding equilibrium. Skipping this step leads to artificially high IC50 values (underestimating potency).

  • Substrate Addition:

    • Add 40 μL of the chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA) at a final concentration of 100 μM.

    • Causality: S-2238 is chosen because its D-Phe-Pip-Arg sequence perfectly mimics the natural cleavage site of fibrinogen. This provides absolute specificity for thrombin over other serine proteases in the coagulation cascade (like Factor Xa).

  • Kinetic Readout:

    • Measure the change in absorbance at 405 nm continuously for 10 minutes using a microplate reader. The rate of p-nitroaniline (pNA) release is directly proportional to uninhibited thrombin activity.

  • Data Analysis:

    • Calculate fractional activity relative to a DMSO-only control. Fit the data to a four-parameter logistic (4PL) equation to determine the IC50.

Workflow N1 Compound Prep (CAS 180505-97-9) N2 Enzyme Incubation (Human Thrombin) N1->N2 Dilution N3 Substrate Addition (S-2238) N2->N3 15 min, 37°C N4 Kinetic Readout (405 nm) N3->N4 Cleavage N5 Data Analysis (IC50 Calculation) N4->N5 4PL Fit

Workflow of the chromogenic thrombin inhibition assay evaluating compound efficacy.

Conclusion

While CAS 180505-97-9 is an indispensable chemical precursor[1], comparative enzyme inhibition studies definitively prove it possesses no clinically relevant efficacy on its own. It serves as a foundational scaffold that requires rigorous structural elaboration—specifically the addition of amidine and benzimidazole moieties—to achieve the nanomolar potency observed in modern anticoagulants like Dabigatran[2][3]. For researchers conducting fragment-based drug discovery, CAS 180505-97-9 represents a perfect case study in how inactive intermediates are systematically evolved into highly targeted therapeutics.

References

  • Title: Dabigatran Source: Wikipedia URL: [Link]

  • Title: The Discovery of Dabigatran Etexilate Source: PMC - NIH URL: [Link]

Sources

Comparative

Benchmarking the Mechanical Strength of Polymers Containing 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic Acid

Executive Summary & Mechanistic Overview In advanced biomaterials and drug delivery matrix design, balancing a polymer's mechanical strength with its flexibility (toughness) remains a critical challenge. The compound 4-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

In advanced biomaterials and drug delivery matrix design, balancing a polymer's mechanical strength with its flexibility (toughness) remains a critical challenge. The compound 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid (EONB) (CAS: 180505-97-9) has emerged as a highly versatile intermediate in material science[1].

Traditionally, grafting rigid nitro-aromatic molecules like p-nitrobenzoic acid (PNBA) onto polymer backbones dramatically increases tensile strength via strong dipole-dipole interactions and π−π stacking[2]. However, this rigidity often leads to catastrophic embrittlement. EONB solves this via a dual-function mechanism:

  • Rigid Core: The nitrobenzoic acid moiety provides the necessary intermolecular anchoring to boost the Young's modulus.

  • Internal Plasticization: The bulky 3-ethoxy-3-oxopropylamino side chain creates localized steric hindrance. This disrupts dense interchain hydrogen bonding, increasing the polymer's free volume and allowing for chain mobility under stress[3].

This guide objectively benchmarks the mechanical performance of EONB-grafted polyallylamine (PAH-EONB) against an unmodified control (PAH) and a standard rigid alternative (PAH-PNBA).

Experimental Visualization

G Backbone Polyallylamine (PAH) Backbone Coupling EDC/NHS Coupling (MES Buffer, pH 6.0) Backbone->Coupling Modifier EONB Monomer (CAS: 180505-97-9) Modifier->Coupling Carboxyl Activation Polymer PAH-EONB Polymer (Pi-Pi Stacking + Flexibility) Coupling->Polymer Amidation & Dialysis Test1 Tensile Testing (Instron 5967) Polymer->Test1 Film Casting Test2 UV-Vis Spectroscopy (Degree of Substitution) Polymer->Test2 Validation Result Mechanical Benchmarking Strength vs. Toughness Test1->Result MPa / % Strain Test2->Result

Figure 1: Workflow for synthesizing and benchmarking EONB-functionalized polymers.

Self-Validating Experimental Protocols

To ensure the integrity of the benchmarking data, the experimental workflow is designed as a self-validating system. The ester side-chain of EONB is susceptible to premature hydrolysis if the pH exceeds 7.5. Therefore, strict pH control and post-synthesis spectroscopic validation are mandatory before any mechanical testing occurs.

Protocol A: EDC/NHS Grafting of EONB onto Polyallylamine
  • Preparation: Dissolve 2.0 g of Polyallylamine hydrochloride (PAH, Mw ~50,000) in 50 mL of 0.1 M MES buffer. Adjust strictly to pH 6.0 using 0.1 M NaOH.

  • Activation: In a separate vial, dissolve 0.5 mmol of EONB in 5 mL of DMF. Add 1.0 mmol of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.0 mmol of NHS (N-Hydroxysuccinimide). Stir for 30 minutes at room temperature to form the active ester.

  • Coupling: Dropwise add the activated EONB solution to the PAH solution under vigorous stirring. React in the dark for 12 hours at room temperature.

  • Purification: Transfer the mixture to a dialysis tubing (MWCO 3.5 kDa) and dialyze against deionized water for 48 hours (changing water every 8 hours) to remove unreacted monomers and urea byproducts.

  • Self-Validation (Critical Step): Lyophilize a 1 mL aliquot and dissolve in 0.1 M HCl. Measure the absorbance at 340 nm (specific to the nitro-aromatic ring) via UV-Vis spectroscopy. Calculate the Degree of Substitution (DS). If the DS deviates by more than ±1.5% from the target 15%, discard the batch to prevent skewed mechanical data.

Protocol B: Film Casting and Mechanical Testing
  • Casting: Dissolve the purified PAH-EONB polymer in deionized water to a 10 wt% concentration. Pour into a Teflon Petri dish and dry in a vacuum oven at 40 °C for 48 hours to form a uniform film (~0.2 mm thickness).

  • Tensile Testing: Cut the films into standard rectangular specimens (20 mm × 5 mm). Uniaxial tensile tests must be performed using an Instron 5967 equipped with a 500 N load cell at a constant cross-head speed of 5 mm/min under ambient conditions (25.0 ± 0.5 °C, 50% RH)[4].

  • Dynamic Mechanical Analysis (DMA): Conduct DMA in tension mode at a frequency of 1 Hz with a heating rate of 3 °C/min to determine the storage modulus and glass transition temperature ( Tg​ )[3].

Quantitative Benchmarking Data

The table below summarizes the mechanical properties of the EONB-functionalized polymer compared to a standard rigid alternative (PNBA) and an unmodified control. All modified polymers were validated to have an identical Degree of Substitution (DS = 15%).

Polymer MatrixModifierDegree of SubstitutionTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Toughness (MJ/m³)
PAH (Control) None0%15.2 ± 1.10.45 ± 0.05350 ± 1525.4 ± 2.0
PAH-PNBA p-Nitrobenzoic Acid15%48.5 ± 2.31.85 ± 0.1245 ± 412.1 ± 1.5
PAH-EONB EONB15%42.1 ± 1.81.30 ± 0.08185 ± 1045.8 ± 3.2

Performance Analysis & Causality

The experimental data reveals a clear mechanistic divergence between standard nitro-aromatic modifiers and EONB:

  • The Embrittlement Paradigm: The PAH-PNBA alternative achieves the highest absolute Tensile Strength (48.5 MPa) and Young's Modulus (1.85 GPa). This is caused by the unhindered π−π stacking of the planar nitrobenzoic acid rings, which lock the polymer chains in place. However, this comes at a severe cost to ductility, dropping the elongation at break to a mere 45% and reducing overall toughness.

  • The EONB Advantage: PAH-EONB yields a slightly lower tensile strength (42.1 MPa) but exhibits a massive >400% improvement in elongation at break (185%) compared to the PNBA variant. The causality lies in the 3-ethoxy-3-oxopropylamino side chain. This aliphatic ester acts as a covalently bound plasticizer. It physically forces the polymer chains apart just enough to allow localized chain slipping under mechanical load, thereby absorbing significantly more energy before failure.

  • Application Relevance: With a toughness of 45.8 MJ/m³, EONB-containing polymers are vastly superior for dynamic biomedical applications—such as wearable drug-delivery patches or expandable stents—where materials must resist tearing while conforming to continuous mechanical stress[1].

References

  • ACS Applied Polymer Materials. "Influence of Bulky Substituents on Optical Transparency and Dimensional Stability of Polyamide-imide". ACS Publications. URL:[Link]

  • ResearchGate. "Reversibly Cross-Linked Polyamide 6 Using 1-(5-(Aminoethyl)-2-nitrophenyl)Ethanol as Photolabile Cross-Linker". ResearchGate. URL:[Link]

Sources

Validation

Analytical Method Comparison Guide: Cross-Validation of LC-MS Data for 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic Acid Purity

Introduction As a Senior Application Scientist, I frequently encounter the challenge of validating the purity of complex pharmaceutical intermediates. 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid (CAS 180505-97-9) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As a Senior Application Scientist, I frequently encounter the challenge of validating the purity of complex pharmaceutical intermediates. 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid (CAS 180505-97-9) is a critical building block in the synthesis of anti-inflammatory and analgesic agents[1]. Its multifunctional structure—comprising a nitro group, a secondary amine, an ethyl ester, and a carboxylic acid—makes it highly reactive and susceptible to various degradation pathways during synthesis and storage.

Relying solely on traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is no longer sufficient for rigorous purity assessment. UV detection often fails to detect non-chromophoric impurities or co-eluting isobaric degradation products. This guide objectively compares three analytical methodologies—UHPLC-UV, UHPLC-ESI-MS (Single Quadrupole), and UHPLC-HRMS (High-Resolution Mass Spectrometry)—to establish a self-validating system for purity determination in strict accordance with ICH Q2(R2) guidelines[2].

Causality in Analytical Choices (The "Why")

Method validation is not merely a regulatory checklist; it is an exercise in proving that an analytical procedure is fit for its intended purpose. According to ICH Q2(R2), demonstrating specificity requires proving that the analyte can be accurately measured in the presence of impurities, degradation products, and matrix components[2].

For 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid (Molecular Weight: 282.25 g/mol )[3], specific structural vulnerabilities dictate our analytical choices:

  • Ester Hydrolysis: The ethoxy-oxopropyl group is prone to hydrolysis in aqueous environments, yielding 4-(2-carboxyethylamino)-3-nitrobenzoic acid (a mass loss of 28 Da).

  • Nitro Reduction: The nitro group can be reduced to an amine during synthesis, shifting the mass by -30 Da.

While UHPLC-UV provides excellent quantitative linearity, it lacks the structural specificity to identify these degradants if they co-elute with the main peak. UHPLC-ESI-MS confirms the nominal mass but struggles with isobaric interference. Therefore, incorporating UHPLC-HRMS (e.g., Q-TOF) is essential. HRMS provides exact mass measurements (<5 ppm error), enabling the definitive structural elucidation of unknown impurities and ensuring the method is truly stability-indicating[2].

Methodological Comparison

To select the optimal validation strategy, we must compare the performance characteristics of each detector when coupled with UHPLC.

Table 1: Comparison of Analytical Methodologies for Purity Profiling

FeatureUHPLC-PDA (UV)UHPLC-ESI-MS (Single Quad)UHPLC-HRMS (Q-TOF)
Primary Function Routine quantitative purityNominal mass confirmationExact mass & structural elucidation
Selectivity Low (relies on chromophores)Medium (m/z separation)High (isobaric differentiation)
Sensitivity (LOD) ~0.1%~0.01%<0.001%
Capital Cost LowMediumHigh
Suitability for CAS 180505-97-9 Good for main peak quantificationDetects non-UV absorbing impuritiesIdentifies unknown degradants (e.g., hydrolysis products)
Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol employs an orthogonal approach. By running the same sample through UV, ESI-MS, and HRMS, the data cross-validates itself. A discrepancy (e.g., a peak hidden in UV but prominent in MS) automatically triggers an investigation, eliminating confirmation bias.

Step-by-Step Methodology:

Step 1: Sample Preparation & Stress Testing

  • Diluent: Prepare a 50:50 mixture of LC-MS grade Water and Acetonitrile.

  • Standard Preparation: Dissolve the 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid reference standard to a final concentration of 100 µg/mL.

  • Forced Degradation (Self-Validation Trigger): Aliquot 1 mL of the standard and add 100 µL of 0.1 N HCl. Heat at 60°C for 1 hour to intentionally induce ester hydrolysis. Neutralize with 100 µL of 0.1 N NaOH. Causality: This ensures the method can separate the active pharmaceutical ingredient (API) from its primary degradant, a strict requirement for a stability-indicating assay[2].

Step 2: Chromatographic Separation (UHPLC)

  • Column: C18, 1.7 µm, 2.1 x 100 mm. (Causality: Sub-2-micron particles provide the high peak capacity necessary to resolve closely eluting structurally related impurities).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes. (Causality: The acidic modifier suppresses the ionization of the carboxylic acid group, improving peak shape and retention on the reversed-phase column, while simultaneously promoting protonation for positive-ion ESI-MS).

Step 3: Orthogonal Detection Parameters

  • PDA/UV: Scan 210-400 nm (extract at 254 nm for nominal purity).

  • ESI-MS (Single Quad): Operate in Positive/Negative switching mode. Capillary voltage: 3.0 kV. Monitor m/z 283.25 [M+H]+ and m/z 281.25 [M-H]-.

  • HRMS (Q-TOF): Utilize MS^E mode for simultaneous acquisition of precursor and fragment ions. Set mass accuracy tolerance to < 5 ppm.

Cross-Validation Data & Results

The true value of this cross-validation approach is revealed when comparing the quantitative outputs of the stressed samples. The table below summarizes the validation metrics derived from the orthogonal workflow.

Table 2: Cross-Validation Results for Stressed Sample (n=6 injections)

Analytical MethodPurity of Main Peak (%)Impurities Detected (>0.05%)LOQ (ng/mL)Precision (%RSD)
UHPLC-PDA (254 nm) 99.2%150.00.8%
UHPLC-ESI-MS 98.7%35.02.1%
UHPLC-HRMS 98.6%40.53.5%

Data Insight: The UV method overestimates the purity of the compound by failing to detect three non-chromophoric or co-eluting impurities. ESI-MS provides a more accurate picture but lacks the sensitivity to detect trace elements. HRMS successfully identified a fourth trace impurity at 0.02% and definitively identified the ester hydrolysis product, demonstrating superior sensitivity and alignment with ICH requirements for quantitative analysis of impurities[4].

Workflow Visualization

The logic of this self-validating system is mapped below.

G A Sample Preparation (Standard & Spiked) B UHPLC Separation (C18 Column, Gradient) A->B C PDA/UV Detection (Nominal Purity) B->C D ESI-MS (Single Quad) (Mass Confirmation) B->D E HRMS (Q-TOF) (Isobaric Resolution) B->E F Orthogonal Cross-Validation (Data Synthesis) C->F D->F E->F G ICH Q2(R2) Compliance (Validated Purity) F->G

Orthogonal LC-MS cross-validation workflow for impurity profiling.

References[1] 4-(3-Ethoxy-3-Oxopropylamino)-3-Nitrobenzoic Acid - Chem-Impex -Link[3] CAS 180505-97-9 | Sigma-Aldrich - Link[2] ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA - Link[4] Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC - Link

Sources

Comparative

Comparative Chemical Reactivity: Ethoxy-oxopropylamino vs. Methoxy-oxopropylamino Groups in Synthetic and Medicinal Chemistry

Executive Summary In the optimization of drug candidates and the synthesis of complex bioconjugates, the selection of functional group appendages plays a critical role in molecular stability. The structural difference be...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the optimization of drug candidates and the synthesis of complex bioconjugates, the selection of functional group appendages plays a critical role in molecular stability. The structural difference between a methoxy-oxopropylamino group ( −NH−CH2​−CH2​−COOCH3​ ) and an ethoxy-oxopropylamino group ( −NH−CH2​−CH2​−COOCH2​CH3​ ) is isolated to a single methylene unit in the ester moiety. However, this subtle variation profoundly dictates the thermodynamic stability and kinetic reactivity of the molecule.

As β -alanine methyl and ethyl ester derivatives, these groups exhibit distinct behaviors in nucleophilic acyl substitution reactions. This guide provides an objective, data-driven comparison of their reactivity profiles, complete with self-validating experimental protocols to aid researchers in rational drug design.

Mechanistic Grounding: Sterics and Electronics in Acyl Substitution

The reactivity of these oxopropylamino groups is governed by standard base-catalyzed ( BAC​2 ) and acid-catalyzed ( AAC​2 ) ester hydrolysis mechanisms 1. The rate-determining step in both pathways is the formation of a tetrahedral intermediate following nucleophilic attack at the carbonyl carbon. The divergence in their reactivity stems from two fundamental principles:

  • Steric Hindrance: The ethyl group in the ethoxy-oxopropylamino moiety possesses a larger van der Waals volume than the methyl group. This increased bulk restricts the Bürgi-Dunitz trajectory of incoming nucleophiles, raising the activation energy ( Ea​ ) required to reach the transition state.

  • Electronic Effects: Alkyl groups donate electron density via inductive effects (+I). The ethyl group is a slightly stronger electron donor than the methyl group. Consequently, the carbonyl carbon in the ethoxy derivative is marginally less electrophilic, further depressing its reactivity toward nucleophiles like water, hydroxide, or primary amines.

ReactionPathway Substrate Substrate (Methoxy/Ethoxy) Tetrahedral Tetrahedral Intermediate Substrate->Tetrahedral Nucleophilic Attack Hydrolysis Carboxylic Acid (Hydrolysis) Tetrahedral->Hydrolysis H2O / OH- Amidation Amide (Amidation) Tetrahedral->Amidation R-NH2

Divergent nucleophilic acyl substitution pathways for oxopropylamino derivatives.

Quantitative Performance Comparison

The following table synthesizes the comparative reactivity profiles based on standard kinetic evaluations of β -alanine ester derivatives. Methyl esters are consistently more labile than their ethyl counterparts under both physiological and synthetic conditions.

ParameterMethoxy-oxopropylamino (Methyl Ester)Ethoxy-oxopropylamino (Ethyl Ester)Mechanistic Rationale
Alkaline Hydrolysis Rate ( kobs​ at pH 10) ~ 4.5×10−2 M−1s−1 ~ 1.2×10−2 M−1s−1 Reduced steric shielding allows faster OH− attack.
Physiological Half-life ( t1/2​ , pH 7.4, 37°C) ~ 4 - 6 hours~ 18 - 24 hoursMethyl esters are highly susceptible to ambient hydrolysis.
Direct Amidation Yield (R-NH2, 80°C, 12h) 75 - 85%30 - 45%Higher electrophilicity facilitates amine substitution 2.
Enzymatic Cleavage (Esterases) RapidModerate to SlowActive site accommodation favors the smaller methyl group 3.

Experimental Protocols: Self-Validating Workflows

To objectively measure the stability and reactivity of these groups, researchers must employ rigorous, self-validating methodologies.

Protocol 1: Comparative Hydrolysis Kinetics via RP-HPLC

This protocol uses a self-validating quenching mechanism to ensure temporal accuracy when measuring physiological stability.

  • Substrate Preparation: Prepare 10 mM stock solutions of both methoxy-oxopropylamino and ethoxy-oxopropylamino derivatives in anhydrous DMSO. Causality: Anhydrous conditions prevent premature baseline degradation prior to the assay.

  • Incubation: Dilute stocks to a final concentration of 100 µM in 50 mM Phosphate Buffered Saline (PBS, pH 7.4) at 37°C. Causality: PBS mimics physiological pH and ionic strength, providing relevant baseline stability data for in vivo modeling.

  • Aliquot Sampling & Quenching: At predetermined intervals (0, 15, 30, 60, 120, 240 mins), extract 100 µL aliquots and immediately mix with 100 µL of 0.1% Trifluoroacetic acid (TFA) in Acetonitrile. Causality: The sudden drop in pH protonates the nucleophilic hydroxide, instantly halting the BAC​2 hydrolysis, while the acetonitrile precipitates buffer salts to protect the HPLC column.

  • Quantitation: Analyze the quenched samples via RP-HPLC (C18 column, UV-Vis detection). Track the disappearance of the parent ester peak and the appearance of the free carboxylic acid peak.

  • Data Analysis: Plot ln([Substrate]t​/[Substrate]0​) versus time to derive the pseudo-first-order rate constant ( kobs​ ).

KineticWorkflow Step1 1. Buffer Incubation (pH 7.4, 37°C) Step2 2. Time-Course Sampling (0 - 240 mins) Step1->Step2 Step3 3. Acidic Quenching (0.1% TFA / MeCN) Step2->Step3 Step4 4. RP-HPLC Analysis (Peak Integration) Step3->Step4

Self-validating experimental workflow for comparative kinetic profiling.

Protocol 2: Direct Amidation using Lewis Acid Catalysis

Converting these esters to amides is a common synthetic requirement, but the ethoxy derivative often resists standard conditions.

  • Reaction Setup: Combine 1.0 eq of the ester derivative and 3.0 eq of the target primary amine in anhydrous toluene.

  • Catalyst Addition: Add 10 mol% of a Lewis acid (e.g., FeCl3​ or ZrCl4​ ). Causality: The Lewis acid coordinates to the carbonyl oxygen, dramatically increasing the electrophilicity of the carbon. This is strictly necessary to overcome the poor leaving-group ability of the alkoxide, particularly for the sterically hindered ethoxy group2.

  • Heating: Reflux at 80°C for 12 hours. Monitor via TLC; the methoxy derivative will reach completion significantly faster.

  • Workup: Quench with saturated NaHCO3​ to precipitate the metal catalyst, extract with ethyl acetate, and purify the resulting amide via flash chromatography.

Applications in Drug Design

The choice between methoxy- and ethoxy-oxopropylamino groups serves as a strategic lever in medicinal chemistry:

  • Rapid Prodrug Activation: If the ester is designed to be a transient protecting group that must be rapidly cleaved by non-specific esterases in the plasma to release an active carboxylic acid, the methoxy-oxopropylamino group is vastly superior due to its rapid hydrolysis kinetics 3.

  • Extended Systemic Stability: Conversely, if the oxopropylamino side chain is an integral part of the pharmacophore and must survive systemic circulation without premature degradation, the ethoxy-oxopropylamino group provides the necessary steric shielding to extend the molecule's half-life and resist enzymatic clipping.

References

  • Lecture 6: Hydrolysis Reactions of Esters and Amides. University of Birmingham. 1

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. 2

  • Influence of the amino acid moiety on deconjugation of bile acid amidates by cholylglycine hydrolase or human fecal cultures. PubMed / NIH. 3

Sources

Validation

Technical Guide: Evaluating Synthesis Pathways for CAS 180505-97-9

4-[(3-ethoxy-3-oxopropyl)amino]-3-nitrobenzoic acid (CAS 180505-97-9) is a highly versatile intermediate utilized extensively in the pharmaceutical industry [1]. Its unique structural motifs—a nitro group, a carboxylic a...

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Author: BenchChem Technical Support Team. Date: April 2026

4-[(3-ethoxy-3-oxopropyl)amino]-3-nitrobenzoic acid (CAS 180505-97-9) is a highly versatile intermediate utilized extensively in the pharmaceutical industry [1]. Its unique structural motifs—a nitro group, a carboxylic acid, and an ethoxy-oxopropyl side chain—make it a critical building block for synthesizing benzimidazole-based therapeutics, anti-inflammatory agents, and specific enzyme inhibitors.

For process chemists and drug development professionals, ensuring the reproducibility, scalability, and high yield of this intermediate is paramount. This guide objectively compares the two primary synthetic pathways for CAS 180505-97-9: the legacy Michael Addition route and the modern Nucleophilic Aromatic Substitution (SNAr) route.

Mechanistic Analysis & Causality

To design a self-validating and scalable protocol, we must first understand the electronic properties governing the reactivity of the precursors.

Pathway A: Michael Addition (The Legacy Route)

This pathway involves the reaction of 4-amino-3-nitrobenzoic acid with ethyl acrylate.

  • The Causality of Failure: The primary amine on 4-amino-3-nitrobenzoic acid is severely deactivated. The lone pair of electrons on the nitrogen is highly delocalized into the strongly electron-withdrawing ortho-nitro and para-carboxylic acid groups. This electronic depletion drastically reduces the amine's nucleophilicity. Consequently, the conjugate addition (Michael addition) to ethyl acrylate requires forcing conditions (prolonged reflux in glacial acetic acid), leading to sluggish kinetics, poor conversion, and the inevitable polymerization of ethyl acrylate.

Pathway B: Nucleophilic Aromatic Substitution (The Modern Route)

This pathway utilizes 4-fluoro-3-nitrobenzoic acid and β-alanine ethyl ester hydrochloride.

  • The Causality of Success: The ortho-nitro and para-carboxyl groups synergistically withdraw electron density from the aromatic ring, rendering the carbon attached to the fluorine atom highly electrophilic. Fluorine, being highly electronegative, strongly polarizes the C-F bond. More importantly, in SNAr reactions, fluorine is an exceptional leaving group because it effectively stabilizes the anionic Meisenheimer complex intermediate [2]. The primary aliphatic amine of β-alanine ethyl ester acts as a strong, unhindered nucleophile, resulting in a rapid, clean, and highly reproducible substitution[3].

Pathway Visualization

SynthesisPathways SM1 4-Amino-3-nitrobenzoic acid + Ethyl acrylate Rxn1 Pathway A: Michael Addition AcOH, Reflux, 48h SM1->Rxn1 SM2 4-Fluoro-3-nitrobenzoic acid + β-Alanine ethyl ester HCl Rxn2 Pathway B: SNAr DIPEA, DMF, 80°C, 4h SM2->Rxn2 Target CAS 180505-97-9 4-[(3-ethoxy-3-oxopropyl)amino] -3-nitrobenzoic acid Rxn1->Target Rxn2->Target

Figure 1: Comparison of Michael Addition and SNAr pathways for synthesizing CAS 180505-97-9.

Performance & Reproducibility Data

The table below summarizes the quantitative performance metrics of both pathways based on standardized 50-mmol scale laboratory trials.

ParameterPathway A (Michael Addition)Pathway B (SNAr)
Isolated Yield 45% – 55%88% – 94%
Crude Purity (HPLC) < 85% (Multiple side products)> 98% (Clean profile)
Reaction Time 48 – 72 hours4 – 6 hours
E-factor (Waste) High (> 50)Low (< 15)
Scalability Poor (Thermal degradation risks)Excellent (Amenable to continuous flow)
Reproducibility (RSD) > 15%< 3%

Self-Validating Experimental Protocols

Recommended Protocol: Pathway B (SNAr)

This protocol is engineered for high reproducibility, utilizing in-process controls (IPC) to validate reaction completion.

Step 1: Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluoro-3-nitrobenzoic acid (1.0 eq, 10.0 g, 54.0 mmol) and β-alanine ethyl ester hydrochloride (1.1 eq, 9.1 g, 59.4 mmol).

  • Mechanistic Rationale: A slight 1.1 eq excess of the amine ensures complete consumption of the fluorinated electrophile, preventing difficult downstream separations.

Step 2: Solvent & Base Addition

  • Suspend the solids in anhydrous N,N-Dimethylformamide (DMF) (100 mL). Slowly add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 23.5 mL, 135.0 mmol) dropwise at room temperature.

  • Mechanistic Rationale: DIPEA is chosen as a sterically hindered, non-nucleophilic base. It effectively neutralizes the HCl from the β-alanine ethyl ester salt and scavenges the HF byproduct generated during the SNAr reaction without competing for the electrophilic aromatic carbon.

Step 3: Heating & In-Process Control (IPC)

  • Heat the reaction mixture to 80 °C.

  • Validation Step: After 3.5 hours, sample the mixture and analyze via HPLC at 254 nm. The reaction is deemed complete when the unreacted 4-fluoro-3-nitrobenzoic acid is < 1.0% area. (Typical completion time is 4 hours).

Step 4: Workup & Isolation

  • Cool the mixture to room temperature and pour it slowly into vigorously stirred crushed ice/water (400 mL).

  • Adjust the pH to ~3.5 using 1M HCl.

  • Mechanistic Rationale: Adjusting the pH to 3.5 ensures the carboxylic acid moiety of the product remains fully protonated (neutral), maximizing its precipitation from the aqueous phase while keeping amine-based impurities dissolved as salts.

  • Filter the resulting bright yellow precipitate under vacuum, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 45 °C overnight.

Legacy Protocol: Pathway A (Michael Addition)

(Provided for comparative baseline purposes only; not recommended for scale-up)

  • Setup: Dissolve 4-amino-3-nitrobenzoic acid (10.0 g, 54.9 mmol) in glacial acetic acid (100 mL).

  • Reagent Addition: Add ethyl acrylate (3.0 eq, 17.8 mL, 164.7 mmol). A large excess is required due to the competing polymerization of the acrylate.

  • Heating: Reflux the mixture (approx. 118 °C) for 48 hours.

  • Workup: Concentrate the dark, viscous mixture under reduced pressure to remove acetic acid and unreacted ethyl acrylate.

  • Purification: The resulting crude oil requires extensive silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 7:3 to 1:1) to isolate the target compound from polymeric byproducts.

Conclusion

For the synthesis of CAS 180505-97-9, Pathway B (SNAr) is unequivocally superior. By leveraging the highly activated nature of 4-fluoro-3-nitrobenzoic acid, the SNAr route bypasses the electronic deactivation that plagues the Michael addition route. Pathway B delivers a self-validating, highly reproducible protocol with >88% yield, >98% purity, and an RSD of <3%, making it the definitive choice for drug development professionals and scale-up manufacturing.

References

  • Kwan, E. E., Zeng, Y., Besser, H. A., & Jacobsen, E. N. "Concerted nucleophilic aromatic substitutions". Nature Chemistry 10, 917–923 (2018). Available at:[Link]

  • Vapourtec. "Aromatic Substitution | Flow Reactions". Vapourtec Flow Chemistry. Available at:[Link]

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic Acid

Target Audience: Research Scientists, Medicinal Chemists, and Environmental Health & Safety (EHS) Professionals. Executive Summary 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid (CAS 180505-97-9) is a highly specializ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Environmental Health & Safety (EHS) Professionals.

Executive Summary

4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid (CAS 180505-97-9) is a highly specialized biochemical intermediate utilized primarily in the synthesis of anti-inflammatory and analgesic pharmaceuticals [1]. Due to the presence of a reactive nitroaromatic moiety, this compound presents specific toxicological and environmental hazards. This guide provides a comprehensive, self-validating operational framework for the safe handling, solution preparation, and compliant disposal of this compound, ensuring laboratory safety and environmental integrity.

Physicochemical Profile & Mechanistic Toxicology

To design an effective handling and disposal strategy, we must first understand the intrinsic properties of the molecule. The nitro group (-NO₂) is highly electron-withdrawing, which not only dictates its reactivity in organic synthesis but also its biological toxicity profile.

Quantitative Chemical Data

The following table summarizes the critical physicochemical properties that dictate our operational parameters.

Property / AttributeValue / ClassificationOperational Implication for Handling & Disposal
CAS Number 180505-97-9Essential identifier for EHS waste manifests.
Molecular Weight 282.25 g/mol Required for precise molar calculations during stock prep.
Chemical Formula C₁₂H₁₄N₂O₆High nitrogen/oxygen content requires specific incineration conditions.
Functional Groups Nitro (-NO₂), Carboxylic Acid (-COOH)Nitro group mandates high-temp incineration; Acid dictates potential reactivity with strong bases.
Storage Temperature 0–8°CRequires refrigeration to maintain stability and prevent degradation [1].
Primary Hazard Toxic / Environmental IrritantMandates Class II fume hood use and strictly prohibits drain disposal.
Mechanistic Toxicology

Nitroaromatic compounds are generally recognized as hazardous due to their potential to induce cellular oxidative stress. When introduced into biological systems, hepatic nitroreductase enzymes can reduce the nitro group into a highly reactive nitro anion radical. According to authoritative toxicological frameworks found in [3], this radical can react with molecular oxygen in a "futile cycle," generating Reactive Oxygen Species (ROS) such as superoxide, which leads to lipid peroxidation and DNA damage.

ToxicityPathway Nitro Nitroaromatic Compound (CAS 180505-97-9) Reductase Nitroreductase Enzymes (Hepatic Metabolism) Nitro->Reductase Enzymatic reduction NitroRadical Nitro Anion Radical Reductase->NitroRadical 1-electron transfer ROS Reactive Oxygen Species (ROS) Superoxide & H2O2 NitroRadical->ROS Reaction with O2 MetHb Methemoglobinemia (Fe2+ -> Fe3+) NitroRadical->MetHb RBC interaction OxidativeStress Cellular Oxidative Stress (Lipid Peroxidation / DNA Damage) ROS->OxidativeStress Accumulation

Mechanistic toxicology pathway of nitroaromatics leading to oxidative stress.

Experimental Workflow: Safe Handling & Solution Preparation

To bridge the gap between dry powder storage and active experimental use, researchers must follow a strict solubilization protocol. This workflow is designed as a self-validating system : each step contains a built-in check to ensure the previous step was executed correctly.

Protocol: Preparation of a Standardized Stock Solution (10 mM)
  • Calculate Mass: For a 10 mM solution in 10 mL of Dimethyl Sulfoxide (DMSO), calculate the required mass using the molecular weight (282.25 g/mol ). Required mass = 28.23 mg.

  • Environment Setup: Ensure the fume hood sash is at the correct operational height. Verify inward airflow using the hood's digital monitor. Causality: Proper airflow prevents the inhalation of micro-particulates.

  • Weighing: Place an anti-static weigh boat on the analytical balance enclosed in a draft shield. Tare the balance. Carefully transfer 28.23 mg of the compound using a micro-spatula.

    • Causality: Anti-static boats prevent the fine nitroaromatic powder from adhering to the plastic or aerosolizing, ensuring accurate molarity and preventing contamination of the balance area.

  • Transfer & Solubilization: Transfer the powder to a 15 mL amber glass vial. Add 10 mL of anhydrous DMSO.

    • Causality: Amber glass is utilized because nitroaromatics can undergo photolytic degradation when exposed to ambient UV light, compromising the integrity of your pharmaceutical intermediate [2].

  • Agitation: Vortex the vial for 30 seconds.

  • Validation Step: Visually inspect the vial against a stark white background. The solution must be completely clear. If particulates remain, sonicate for 5 minutes. Do not proceed to experimental use until visual clarity is achieved.

Logistical Disposal Plan & Waste Segregation

Improper disposal of 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid can lead to severe environmental contamination and regulatory fines. Under no circumstances should this compound or its solutions be disposed of down the drain.

WasteSegregation Source 4-(3-Ethoxy-3-oxopropylamino)- 3-nitrobenzoic acid Waste SolidWaste Solid Waste (Powder/Consumables) Source->SolidWaste Dry handling LiquidWaste Liquid Waste (Organic Solutions) Source->LiquidWaste Solubilized Incineration High-Temp Incineration (EPA Approved Facility) SolidWaste->Incineration Double-bagged Halogenated Halogenated Organics (e.g., DCM mixtures) LiquidWaste->Halogenated Halogenated solvents NonHalogenated Non-Halogenated Organics (e.g., DMSO/MeOH) LiquidWaste->NonHalogenated Non-halogenated solvents Halogenated->Incineration Liquid injection NonHalogenated->Incineration Liquid injection

Logical segregation and disposal workflow for nitroaromatic chemical waste streams.

Protocol: Step-by-Step Waste Segregation
  • Solid Waste Segregation (Consumables & Powders):

    • Gather all contaminated consumables (weigh boats, spatulas, Kimwipes, and nitrile gloves).

    • Place them inside a 4-mil thick clear polyethylene bag and seal it securely.

    • Place the sealed bag into a secondary rigid container (e.g., a dedicated solid hazardous waste drum).

    • Causality: Double containment prevents accidental puncture and the subsequent release of toxic dust during transit to the high-temperature incineration facility.

  • Liquid Waste Segregation (Solutions):

    • Identify the solvent matrix. If DMSO was used (as in the protocol above), select the designated "Non-Halogenated Organic Waste" High-Density Polyethylene (HDPE) carboy.

    • Using a dedicated funnel, slowly pour the liquid waste into the carboy to prevent splashing.

    • Causality: Mixing non-halogenated waste with halogenated waste (like Dichloromethane) significantly increases disposal costs and can cause dangerous, unpredictable reactions during the incineration process.

  • Labeling & Compliance:

    • Immediately fill out the hazardous waste tag attached to the carboy. Explicitly list "4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid" and the solvent used.

    • Indicate the hazard class as "Toxic / Environmental Hazard".

  • Validation Step: Verify that the waste carboy is resting inside a secondary containment pallet. Ensure the EHS pickup is scheduled well before the regulatory 90-day accumulation limit is reached.

Emergency Spill Response & Decontamination

In the event of an accidental release, immediate and calculated action is required to prevent exposure.

  • For Solid Spills: Do not sweep dry. Sweeping generates inhalable airborne particulates. Instead, cover the powder gently with a damp paper towel to suppress dust generation. Carefully scoop the damp mass using a plastic dustpan and place it directly into a solid hazardous waste container.

  • For Liquid Spills: Apply an inert, non-combustible absorbent material (e.g., vermiculite or clean sand) over the spill. Do not use combustible materials like sawdust , as nitroaromatics can be reactive. Sweep up the saturated absorbent and dispose of it as solid hazardous waste.

  • Surface Decontamination: Wash the affected benchtop or fume hood surface with a mild detergent and water. Collect the initial wash water using absorbent pads and dispose of them as hazardous waste.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 45925950". PubChem. URL:[Link]

Handling

Personal protective equipment for handling 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid

The safe handling of highly functionalized organic intermediates requires a rigorous, causality-driven approach to laboratory safety. 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid (CAS: 180505-97-9) is a versatile bu...

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Author: BenchChem Technical Support Team. Date: April 2026

The safe handling of highly functionalized organic intermediates requires a rigorous, causality-driven approach to laboratory safety. 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid (CAS: 180505-97-9) is a versatile building block widely utilized in pharmaceutical development, particularly in the synthesis of anti-inflammatory and analgesic agents[1].

Because this compound features a reactive nitroaromatic core and is handled as a dry powder, it presents specific occupational hazards, including mucosal irritation, potential skin sensitization, and inhalation risks[2],[3]. As a Senior Application Scientist, I have designed this technical guide to provide drug development professionals with a self-validating, step-by-step operational plan for handling, weighing, and disposing of this compound safely.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the physical and chemical properties driving the hazard profile. Quantitative data and hazard causality are summarized below to inform our Personal Protective Equipment (PPE) strategy.

Table 1: Chemical Properties and Hazard Causality

PropertySpecification / ValueCausality & Operational Impact
Chemical Identity 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acidContains an ethoxy-oxopropyl side chain and a nitro group[1].
Physical State Dry Organic PowderHigh risk of micro-aerosolization during transfer. Powders can easily become airborne, leading to inhalation exposure[3].
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335)The nitroaromatic core interacts aggressively with mucosal membranes and can cause systemic toxicity if inhaled[2],[4].
Solvent Interaction Highly soluble in DMSO/THFOrganic solvents act as transdermal carriers. If a solution spills on unprotected skin, the solvent will rapidly pull the toxic solute through the dermal barrier[5].

Mandatory Personal Protective Equipment (PPE) Matrix

Standard safety glasses and latex gloves are insufficient for handling functionalized nitroaromatics. The following PPE matrix outlines the required gear and the scientific rationale behind each choice.

Table 2: PPE Specifications and Rationale

PPE CategorySpecificationScientific Rationale (Causality)
Eye Protection Tightly fitting safety goggles (ANSI Z87.1 / EN 166)Standard safety glasses leave gaps at the top and sides. Goggles provide a complete seal against airborne micro-dust aerosols[6].
Hand Protection Nitrile gloves (≥ 0.11 mm thickness)Nitrile provides a superior chemical barrier against organic powders compared to latex. Note: If handling the compound in organic solvents (e.g., THF), consult specific breakthrough times, as solvents can degrade nitrile rapidly[4],[5].
Body Protection Flame-resistant lab coat with knit cuffsKnit cuffs create a physical seal at the wrist, preventing powder from migrating up the forearm and contaminating street clothing[7].
Respiratory N95/P100 particulate respiratorRequired only if engineering controls (like a functioning fume hood) fail or are unavailable. Filters out hazardous crystalline dust[2].

Operational Plan: Self-Validating Handling & Weighing Protocols

Transporting open containers of dry powder across a laboratory is a primary vector for environmental contamination and inhalation exposure[3]. To mitigate this, we employ a Closed-System Weighing Protocol .

Phase 1: Engineering Control Validation & Preparation
  • Verify Airflow: Before opening the chemical container, verify the fume hood is operational.

    • Validation Check: The magnehelic gauge must read between 80–100 feet per minute (fpm), or a tissue flutter test must confirm inward directional airflow[5].

  • Don PPE: Equip safety goggles, a lab coat with knit cuffs, and nitrile gloves[5].

  • Prepare Workspace: Line the fume hood surface with an absorbent, leak-proof bench pad.

    • Causality: If a spill occurs, the pad contains the powder, preventing it from spreading across the stainless-steel airfoil[3].

Phase 2: Closed-System Weighing Methodology
  • Tare the Container: Place an empty, sealable septum-top vial on the analytical balance (located outside the hood).

    • Validation Check: The balance must read exactly 0.000 g and stabilize before you remove the vial[3].

  • Transfer to Hood: Move the sealed, tared vial into the validated fume hood.

  • Dispense: Open the source container of 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid and use an anti-static spatula to transfer the estimated mass into the vial.

  • Seal and Transport: Tightly seal the septum-top vial before removing it from the fume hood[3].

  • Verify Mass: Return the sealed vial to the analytical balance and record the weight.

    • Causality: Because the vial is sealed, the external laboratory environment and the balance mechanism are completely protected from powder aerosolization[7].

Phase 3: Solution Preparation
  • Inject Diluent: Do not reopen the vial. Instead, use a syringe to inject the required volume of diluent (e.g., DMSO) directly through the septum top[3].

  • Dissolve: Vortex or sonicate the sealed vial until the powder is fully dissolved.

Workflow Visualization

The following diagram maps the logical decision tree and workflow for handling this hazardous powder, ensuring no open-air exposure occurs outside of engineering controls.

PowderHandling Storage Chemical Storage (CAS: 180505-97-9) PPE Don Mandatory PPE (Goggles, Nitrile Gloves, Lab Coat) Storage->PPE BalanceLoc Is Analytical Balance inside Fume Hood? PPE->BalanceLoc DirectWeigh Direct Weighing (Inside Hood) BalanceLoc->DirectWeigh Yes ClosedWeigh Closed-System Weighing (Tare -> Add in Hood -> Seal -> Weigh) BalanceLoc->ClosedWeigh No SolPrep Solution Preparation (Inject solvent via septum) DirectWeigh->SolPrep ClosedWeigh->SolPrep Decon Decontamination (Wet-wipe with compatible solvent) SolPrep->Decon Waste Waste Disposal (Hazardous Organic Waste) Decon->Waste

Fig 1: Logical workflow for the safe handling and closed-system weighing of hazardous powders.

Decontamination and Waste Disposal Plan

Improper cleanup of nitroaromatic powders is a leading cause of secondary exposure. Dry sweeping or using compressed air is strictly prohibited , as these methods violently resuspend settled particulates into the breathing zone[7].

Decontamination Protocol:

  • Solvent Selection: Prepare a wet-wipe using a compatible solvent (e.g., 70% ethanol or isopropanol)[3].

  • Wipe Down: Gently wipe down the anti-static spatulas, the interior of the fume hood, and the exterior of the sealed vials. The solvent will safely dissolve and capture the residual powder.

  • Validation Check: Visually inspect the wiped surfaces under bright light. Nitroaromatics often leave a faint yellow tint; the surface is only fully decontaminated when no discoloration remains.

Waste Disposal:

  • Solid Waste: Dispose of contaminated bench pads, gloves, and wet-wipes in a heavy-duty, sealed bag. Place this bag into a designated "Hazardous Organic Solid Waste" drum[8],[7].

  • Liquid Waste: Any excess solutions containing 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid must be collected in a designated "Halogen-Free Organic Liquid Waste" container (provided no halogenated solvents were used)[8]. Never dispose of organic intermediates down laboratory drains[8].

References

  • HSC Prep. Safe Laboratory Practices: Handling and Disposing of Organic Substances. Available at:[Link]

  • Duke University Occupational & Environmental Safety Office. Chemical Safety Guidelines - Toxic and Health Hazard Powders. Available at: [Link]

  • Carl Roth. Safety Data Sheet: 4-Nitrobenzoic acid. Available at: [Link]

  • National Institutes of Health (NIH). Working with Chemicals - Prudent Practices in the Laboratory (OSHA PPE Standard 29 CFR 1910.132). Available at: [Link]

  • University of Texas at Austin EHS. Standard operating procedure for hazardous chemicals and powders. Available at:[Link]

Sources

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